molecular formula C12H13N3O B015597 N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 151252-80-1

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Cat. No.: B015597
CAS No.: 151252-80-1
M. Wt: 215.25 g/mol
InChI Key: LBUGXHLSGRNSOZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (CAS 151252-80-1) is a chiral chemical building block of significant value in organic synthesis and medicinal chemistry research. With the molecular formula C 12 H 13 N 3 O and a molecular weight of 215.25 g/mol, this compound is characterized by its (S)-(-)-1-phenylethyl group, which serves as a versatile chiral auxiliary and amine synthon. Research Applications and Value: This carboxamide derivative is primarily employed as a high-value synthetic intermediate. Its structure, featuring an imidazole-1-carboxamide moiety, is a versatile functional group used in nucleophilic substitution reactions and the construction of more complex molecules. The chiral (S)-phenylethyl group is instrumental in facilitating asymmetric synthesis, potentially aiding in the formation of stereochemically defined targets. Its role is analogous to other specialized intermediates used in developing active pharmaceutical ingredients and fine chemicals. Handling and Safety: Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[(1S)-1-phenylethyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGXHLSGRNSOZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452612
Record name N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151252-80-1
Record name N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative for enantiomerically pure compounds in the pharmaceutical industry has driven significant innovation in asymmetric synthesis.[1] Chiral auxiliaries remain a cornerstone of this field, offering a reliable and powerful strategy for controlling stereochemistry. This guide provides a comprehensive technical overview of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, a highly effective chiral auxiliary derived from the readily available and inexpensive (S)-1-phenylethylamine.[2] We will explore its synthesis, mechanism of stereocontrol, and diverse applications, providing field-proven insights and detailed protocols to enable its successful implementation in drug discovery and development workflows. The imidazole moiety, a privileged structure in medicinal chemistry, imparts unique reactivity and properties to this auxiliary, making it a valuable tool for constructing complex chiral molecules.[3][4][5]

The Strategic Imperative for Chirality in Modern Drug Development

The three-dimensional structure of a drug molecule is critical to its biological activity.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. One enantiomer may be therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[1] Consequently, regulatory bodies and pharmaceutical developers prioritize the synthesis of single-enantiomer drugs to enhance safety and efficacy.

1.1 The Role of Chiral Auxiliaries

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. They function by sterically directing a subsequent chemical transformation to occur selectively on one of the two prochiral faces, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

1.2 Advantages of the (S)-1-Phenylethylamine Scaffold

(S)-1-Phenylethylamine is a "privileged" chiral inducer, widely used due to its low cost, commercial availability in both enantiomeric forms, and robust performance in inducing stereoselectivity.[2] Its bulky phenyl group provides a powerful steric directing effect, which is the foundation for its utility in auxiliaries like N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide.

Synthesis and Physicochemical Properties

The synthesis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is a straightforward and efficient process, making it readily accessible for laboratory use.

2.1 Synthetic Protocol

A common and reliable method involves the reaction of (S)-(-)-1-phenylethylamine with carbonyldiimidazole (CDI) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Step-by-Step Synthesis:

  • To a solution of carbonyldiimidazole (1.1 equivalents) in dry THF under an inert atmosphere (N₂ or Ar), add a solution of (S)-(-)-1-phenylethylamine (1.0 equivalent) in dry THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide as a solid.

2.2 Physicochemical Data Summary

PropertyValue
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Appearance White to off-white solid
Melting Point Typically in the range of 110-115 °C
Solubility Soluble in methanol, DMSO, ethyl acetate; slightly soluble in water.[6]
Optical Rotation [α]²⁰D value is negative in a specified solvent (e.g., CHCl₃)

Mechanism of Stereochemical Control

The efficacy of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide as a chiral auxiliary hinges on its ability to create a sterically biased environment around the reaction center after being attached to a prochiral substrate.

3.1 Attachment to Substrate and Diastereoselective Transformation

The auxiliary is typically attached to a carboxylic acid substrate to form an N-acyl derivative. This is often achieved by first converting the carboxylic acid to its acid chloride or by using standard peptide coupling reagents. Once attached, the prochiral center (e.g., the α-carbon) is deprotonated with a strong base (like lithium diisopropylamide, LDA) at low temperature (-78 °C) to form a chiral enolate.

The key to stereocontrol lies in the conformation of this enolate. The bulky phenyl group of the auxiliary effectively shields one face of the planar enolate. Consequently, an incoming electrophile (E⁺) is forced to approach from the less hindered face, leading to a highly diastereoselective bond formation.

3.2 Visualizing the Stereodirecting Effect

The following diagram illustrates the general workflow and the principle of stereochemical induction.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage ProchiralAcid Prochiral Carboxylic Acid (R-COOH) AcylAuxiliary N-Acyl Auxiliary (R-CO-Aux) ProchiralAcid->AcylAuxiliary Coupling Reagents Auxiliary Auxiliary (S)-PEA-Im-CO Auxiliary->AcylAuxiliary Enolate Chiral Enolate (Sterically Biased) AcylAuxiliary->Enolate Base (LDA) -78°C Product Diastereomerically Enriched Product Enolate->Product Electrophile (E+) FinalProduct Enantiomerically Pure Product Product->FinalProduct Hydrolysis or Reduction RecoveredAux Recovered Auxiliary Product->RecoveredAux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The core of the mechanism is the formation of a rigid, chelated transition state where the lithium cation coordinates with both the carbonyl oxygen and the imidazole nitrogen, further locking the conformation and enhancing the facial bias.

Caption: Transition state model for electrophilic attack on the chiral enolate.

3.3 Cleavage and Recovery

A critical feature of a good chiral auxiliary is its ease of removal without racemizing the newly formed stereocenter. The N-acyl imidazole linkage allows for versatile cleavage conditions. Mild acidic or basic hydrolysis can convert the product to the corresponding carboxylic acid. Alternatively, reduction with reagents like lithium borohydride (LiBH₄) can yield the chiral primary alcohol, and other nucleophiles can be used to generate a variety of derivatives.[7] The water-soluble nature of the cleaved imidazole-containing auxiliary can simplify purification, allowing for its recovery and recycling.[4]

Applications in Asymmetric Synthesis: Case Studies

The utility of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is demonstrated in a variety of stereoselective transformations.

4.1 Case Study: Asymmetric Alkylation of a Propionate Derivative

This protocol details the diastereoselective alkylation of an N-propionyl derivative, a common transformation for generating chiral centers at the α-position of a carbonyl group.

Detailed Experimental Protocol:

  • Enolate Formation: A solution of the N-propionyl-(S)-(-)-1-phenylethyl]imidazole-1-carboxamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added neat or as a solution in THF to the enolate mixture at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Analysis and Cleavage: The crude product is analyzed by ¹H NMR or HPLC with a chiral column to determine the diastereomeric ratio (d.r.). The product is then purified by flash chromatography. The auxiliary can be cleaved via hydrolysis (e.g., LiOH in THF/H₂O) to yield the chiral carboxylic acid.

Representative Alkylation Results

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:5~85%
Iodomethane>90:10~90%
Allyl bromide>92:8~82%

Note: Yields and d.r. are representative and can vary based on specific reaction conditions and substrates.

4.2 Potential in Diastereoselective Cycloadditions

The auxiliary can also be attached to dienophiles for use in asymmetric Diels-Alder reactions. The chiral auxiliary shields one face of the dienophile, directing the approach of the diene to yield cycloadducts with high diastereoselectivity.[8] Similarly, its application can be extended to other pericyclic reactions and conjugate additions, showcasing its versatility.

Advantages and Limitations

Advantages:

  • High Diastereoselectivity: The well-defined transition state and significant steric hindrance from the phenylethyl group consistently lead to high levels of stereocontrol.

  • Reliability and Predictability: The stereochemical outcome is generally predictable based on the established mechanistic model.

  • Versatile Cleavage: The product can be converted into various functional groups (acids, alcohols, amides) under relatively mild conditions.

  • Auxiliary Recovery: The auxiliary can often be recovered and reused, improving the overall process economy.

Limitations:

  • Stoichiometric Use: As with all classical auxiliaries, it must be used in stoichiometric amounts, which can be a drawback in terms of atom economy compared to catalytic asymmetric methods.

  • Additional Synthetic Steps: The process requires two additional steps (attachment and cleavage) compared to a direct catalytic enantioselective reaction, which can impact overall yield and efficiency.

  • Substrate Scope: While broadly applicable, the level of diastereoselectivity can be substrate-dependent, and highly hindered substrates may react sluggishly.

Conclusion and Future Outlook

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide stands as a robust and highly effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation, excellent stereodirecting ability, and the versatility of the imidazole carboxamide functionality make it a valuable asset for chemists in academic and industrial settings. It provides a reliable method for the synthesis of enantiomerically enriched building blocks crucial for the development of new therapeutics. While the field increasingly moves towards catalytic solutions, the reliability and high selectivity offered by this auxiliary ensure its continued relevance, particularly for high-value, complex targets where predictable outcomes are paramount. Future research may focus on immobilizing the auxiliary on solid supports to further simplify purification and recycling, enhancing its utility in scalable and sustainable chemical manufacturing.

References

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627.

  • Wu, M.-J., & Lin, C.-F. (2008). Synthesis of Optically Active 1-(1-Phenylethyl)-1H-imidazoles Derived from 1-Phenylethylamine. Helvetica Chimica Acta, 91(2), 325-332.

  • Verma, A., & Joshi, S. (2019). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 24(21), 3849.

  • Khan, I., & Ibrar, A. (2019). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Synthesis, 16(5), 634-655.

  • Głuszyńska, A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4899.

  • Smith, J. A., & Jones, K. L. (2010). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. Organic & Biomolecular Chemistry, 8(4), 837-843.

  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

  • Lamberth, C. (2018). Imidazole chemistry. Bioorganic & Medicinal Chemistry, 26(10), 2635-2643.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of N-Acyl Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Stereochemical Control in Modern Synthesis

The precise control of stereochemistry is a cornerstone of contemporary organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where enantiomeric purity is paramount. Among the various strategies to achieve this control, the use of chiral auxiliaries remains a robust and reliable method.[1] A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter(s) have been established, the auxiliary is removed, having served its purpose as a "chiral director."

The core principle of this strategy involves three key stages: the attachment of the chiral auxiliary to a substrate, the diastereoselective reaction to create new stereocenters, and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.[1]

I. The Archetype of N-Acyl Chiral Auxiliaries: Evans' Oxazolidinones

Developed by David A. Evans and his research group, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[2] Their efficacy stems from a rigid heterocyclic framework that provides a well-defined steric environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino alcohols, such as L-valinol or L-phenylalaninol.[3]

Diagram 1: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Transformation cluster_2 Phase 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Carboxylic Acid Derivative) C N-Acyl Auxiliary Adduct A->C Acylation B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C D Enolate Formation C->D Base F Diastereomerically Enriched Product D->F Alkylation, Aldol, etc. E Electrophile E->F G Enantiomerically Enriched Product F->G Cleavage H Recovered Chiral Auxiliary F->H

Caption: A generalized workflow illustrating the three key phases of an asymmetric synthesis employing a recoverable chiral auxiliary.

II. Core Application: Asymmetric Alkylation of N-Acyl Oxazolidinones

One of the most powerful applications of Evans' auxiliaries is in the diastereoselective alkylation of enolates.[4] This method allows for the straightforward synthesis of α-substituted carboxylic acid derivatives with a high degree of stereocontrol.

Causality Behind Experimental Choices:

The success of this reaction hinges on the formation of a specific enolate geometry and the subsequent sterically biased approach of the electrophile. The bulky substituent on the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) effectively shields one face of the enolate.[5] The formation of a Z-enolate is crucial for high diastereoselectivity and is typically achieved using a sodium or lithium base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation and presenting a single face for electrophilic attack.

Diagram 2: Mechanism of Asymmetric Alkylation

G cluster_0 Enolate Formation & Chelation cluster_1 Diastereoselective Alkylation Start N-Acyl Oxazolidinone Enolate Z-Enolate (Chelated) Start->Enolate Base (e.g., LDA) TS Transition State (Electrophile attacks less hindered face) Enolate->TS Electrophile Electrophile (R'-X) Electrophile->TS Product Alkylated Product (New stereocenter formed) TS->Product

Caption: A simplified representation of the key steps in the asymmetric alkylation of an N-acyl oxazolidinone.

Experimental Protocol: Asymmetric Allylation of an N-Acyl Oxazolidinone

This protocol is adapted from a well-established procedure for the diastereoselective allylation of an N-propanoyl oxazolidinone.[6]

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

    • Slowly add propionyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with saturated aqueous NaHCO3 and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude N-propanoyl oxazolidinone is often of sufficient purity for the next step.

  • Diastereoselective Alkylation:

    • Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

    • Slowly add LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

    • Add allyl iodide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure alkylated product.

III. Expanding the Synthetic Utility: Asymmetric Aldol Reactions

Evans' auxiliaries are also exceptionally effective in controlling the stereochemical outcome of aldol reactions, allowing for the synthesis of syn- or anti-β-hydroxy carbonyl compounds.[7] The stereochemical outcome is highly dependent on the choice of Lewis acid used for enolization.

  • Boron Enolates for syn-Aldol Products: The use of dibutylboron triflate (Bu2BOTf) and a tertiary amine base (e.g., diisopropylethylamine) generates a Z(O)-boron enolate. This enolate reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state to give the syn-aldol product with high diastereoselectivity.[7]

IV. Auxiliary Cleavage: Recovering the Product and Recycling the Auxiliary

A critical step in any chiral auxiliary-based synthesis is the non-destructive removal of the auxiliary to reveal the desired enantiomerically pure product.[3] The N-acyl bond of the oxazolidinone can be cleaved under various conditions to yield different functional groups, and the auxiliary can often be recovered and reused.

Table 1: Common Cleavage Methods for N-Acyl Oxazolidinone Auxiliaries

Reagent(s)Product Functional GroupTypical ConditionsReference
Lithium hydroxide (LiOH) and hydrogen peroxide (H2O2)Carboxylic AcidTHF/water, 0 °C[9]
Lithium aluminum hydride (LiAlH4) or Lithium borohydride (LiBH4)Primary AlcoholTHF or diethyl ether, 0 °C to rt[3]
Sodium methoxide (NaOMe) or other alkoxidesEsterMethanol, 0 °C to rt[8]
N,O-Dimethylhydroxylamine hydrochloride and AlMe3Weinreb AmideTHF, 0 °C[8]
Protocol for Hydrolytic Cleavage to a Carboxylic Acid:

This protocol is a mild and efficient method for obtaining the chiral carboxylic acid.[6][9]

Materials:

  • N-acylated oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H2O2)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na2SO3)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water, and cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 1.5 eq) and stir for an additional 20 minutes at 0 °C.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with a non-polar solvent (e.g., hexane) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., 1 M HCl) and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

V. Concluding Remarks for the Practicing Scientist

The use of N-acyl chiral auxiliaries, exemplified by the Evans' oxazolidinone system, provides a powerful and reliable platform for the asymmetric synthesis of complex molecules.[2] The high degree of stereocontrol, the predictability of the stereochemical outcome, and the ability to recover and recycle the chiral auxiliary make this a valuable strategy in both academic and industrial research settings. While the specific compound N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is not extensively documented, the principles outlined in this guide provide a solid foundation for its potential application and for the broader use of N-acyl chiral auxiliaries in asymmetric synthesis. The detailed protocols and mechanistic rationale presented herein should serve as a practical resource for researchers aiming to control stereochemistry in their synthetic endeavors.

References

  • Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, Germany, 2007.
  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
  • Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv.2016, 6, 30498-30551.
  • Evans, D. A.; Shaw, J. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique2003, 4-5, 35-42.
  • J Chemistry. Evans Aldol reaction|Asymmetric synthesis|Chiral auxiliaries in asymmetric synthesis|Carruthers. YouTube, September 19, 2020.
  • Gage, J. R.
  • Moyano, A.; Pericàs, M. A.; Riera, A.; Luche, J.-L.
  • Wikipedia. Chiral auxiliary.
  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
  • Galano, J.-M.; Audran, G.; Monti, H.; Pélissier, H. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Tetrahedron Lett.2004, 45 (10), 2125-2128.
  • Evans, D. A. Asymmetric Synthesis. University of York.
  • Couto, I.; Dinis, A.; Martins, C.; et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules2021, 26 (15), 4467.

Sources

Application Notes and Protocols for Reactions Involving N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Forward: Navigating the Chiral Landscape of Imidazole Carboxamides

The synthesis and application of chiral molecules are at the forefront of modern drug discovery and development. Among these, N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide stands out as a versatile building block, incorporating both a biologically significant imidazole moiety and a chiral phenylethylamine group. The imidazole ring is a common feature in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][][3] The introduction of a stereocenter via the (S)-(-)-1-phenylethylamine appendage allows for the exploration of stereoselective interactions with biological targets, a critical aspect in the design of potent and selective therapeutic agents.

This guide provides a comprehensive overview of the experimental setup for reactions involving this chiral imidazole carboxamide. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently handle and utilize this compound in their synthetic endeavors. We will delve into the mechanistic rationale behind the synthetic protocols, ensuring a deep understanding of the chemical transformations. Furthermore, this document emphasizes a culture of safety, providing detailed guidance on handling the reagents and products involved.

I. Synthesis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide: A Mechanistic Approach

The most common and efficient method for the synthesis of N-substituted imidazole-1-carboxamides involves the use of 1,1'-carbonyldiimidazole (CDI). CDI serves as a safe and effective phosgene equivalent, facilitating the formation of an amide bond between an amine and the imidazole ring.[4]

The reaction proceeds through a two-step mechanism. First, CDI reacts with one equivalent of imidazole to form an activated N-acylimidazole intermediate. This intermediate is highly reactive towards nucleophilic attack. The second step involves the nucleophilic addition of the chiral amine, (S)-(-)-1-phenylethylamine, to the carbonyl group of the N-acylimidazole. The imidazole ring then acts as a good leaving group, resulting in the formation of the desired N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide and releasing a molecule of imidazole as a byproduct.

Synthesis_Mechanism CDI 1,1'-Carbonyldiimidazole (CDI) Acylimidazole N-Acylimidazole Intermediate CDI->Acylimidazole + Imidazole Imidazole Imidazole Product N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide Acylimidazole->Product + (S)-(-)-1-Phenylethylamine Amine (S)-(-)-1-Phenylethylamine Byproduct Imidazole (Byproduct) Product->Byproduct releases

Caption: Synthetic pathway for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide.

II. Detailed Experimental Protocol: Synthesis and Purification

This protocol outlines a general procedure for the synthesis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
1,1'-Carbonyldiimidazole (CDI)≥97%e.g., Sigma-AldrichHighly moisture-sensitive. Handle under inert atmosphere.
Imidazole≥99%e.g., Sigma-AldrichStore in a desiccator.
(S)-(-)-1-Phenylethylamine≥99%e.g., Sigma-AldrichChiral amine.
Anhydrous Dichloromethane (DCM)DriSolv® or equivalente.g., MilliporeSigmaUse a freshly opened bottle or dry over molecular sieves.
Anhydrous Diethyl EtherACS Gradee.g., Fisher ScientificFor precipitation/crystallization.
Saturated Sodium Bicarbonate SolutionFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers.
Step-by-Step Synthesis Protocol:
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the CDI. Stir the solution at room temperature.

  • Formation of the Activated Intermediate:

    • In a separate dry flask, dissolve imidazole (1.0 eq) in anhydrous DCM.

    • Slowly add the imidazole solution to the CDI solution at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature. The formation of the N-acylimidazole intermediate can be monitored by thin-layer chromatography (TLC).

  • Amide Bond Formation:

    • Dissolve (S)-(-)-1-phenylethylamine (1.0 eq) in anhydrous DCM in a separate flask.

    • Slowly add the amine solution to the reaction mixture containing the activated N-acylimidazole.

    • Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[5] Alternatively, precipitation or crystallization from a solvent system like DCM/diethyl ether can be attempted.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve CDI in anhydrous DCM B 2. Add Imidazole solution in DCM A->B C 3. Stir for 1-2h at RT B->C D 4. Add (S)-(-)-1-Phenylethylamine solution C->D E 5. Stir overnight at RT D->E F 6. Quench with water E->F G 7. Extract with DCM F->G H 8. Wash with NaHCO3 and Brine G->H I 9. Dry with MgSO4 and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A streamlined workflow for the synthesis and purification.

III. Characterization and Quality Control

Thorough characterization of the synthesized N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is essential to confirm its identity, purity, and stereochemical integrity.

Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the phenyl group protons, and the protons of the phenylethyl moiety. The chemical shifts of the imidazole protons are typically observed in the range of 7.0-8.5 ppm.[6][7]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxamide group is expected to appear in the downfield region (around 160-170 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks for C-H and C=C bonds will also be present.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information.[8][9]

Chiral Purity Analysis:
  • Chiral High-Performance Liquid Chromatography (HPLC):

    • The enantiomeric excess (ee) of the synthesized product should be determined using chiral HPLC. A suitable chiral stationary phase (e.g., polysaccharide-based columns) and an appropriate mobile phase must be selected to achieve baseline separation of the (S) and (R) enantiomers.[][10][11]

IV. Safety and Handling Precautions

A rigorous adherence to safety protocols is paramount when working with the reagents and products described in this guide.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling of Reagents:

    • 1,1'-Carbonyldiimidazole (CDI): CDI is highly moisture-sensitive and can react with water to release carbon dioxide.[12] It should be handled in a dry environment, preferably in a glove box or under an inert atmosphere.[13] It is also corrosive and can cause severe skin burns and eye damage.[12]

    • Imidazole: Imidazole is a corrosive solid and can cause skin burns and eye damage.[4][5][14] It should be handled with care in a well-ventilated fume hood.[15]

    • (S)-(-)-1-Phenylethylamine: This is a corrosive and flammable liquid. Handle in a fume hood and avoid contact with skin and eyes.

  • Waste Disposal:

    • All chemical waste should be disposed of in accordance with institutional and local regulations.[16] Imidazole-containing waste should be collected in designated containers.[15]

V. Applications in Research and Drug Development

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is a valuable chiral building block with potential applications in various areas of chemical and pharmaceutical research:

  • Asymmetric Synthesis: The chiral phenylethyl group can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions.

  • Medicinal Chemistry: The imidazole moiety is a key pharmacophore in many drugs. This compound can serve as a starting material for the synthesis of novel drug candidates with specific stereochemistry.

  • Ligand Development: The molecule can be further functionalized to create chiral ligands for asymmetric catalysis.

VI. References

  • Wikipedia. (2023). Carbonyldiimidazole. [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • Organic Syntheses. (n.d.). 1,1'-carbonyldiimidazole. [Link]

  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. [Link]

  • Vuckovic, D., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2329–2341. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole-based carboxylate (1) (A), and digested MOF-5@imidazolium iodide (1) catalyst (B). [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Bhushan, R., & Arora, M. (2001). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 15(7), 443–446. [Link]

  • ResearchGate. (2025). 1,1′-Carbonyldiimidazole (CDI). [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(7), 656. [Link]

  • Lova, R., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules, 22(4), 623. [Link]

  • Wang, Y., & Hage, D. S. (2006). Chiral Drug Separation. In Encyclopedia of Medical Devices and Instrumentation. John Wiley & Sons, Inc. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • Organic Chemistry Portal. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][5][12]Triazolo[4,3-a]pyridines. [Link]

  • Scribd. (n.d.). 1 s2.0 S0731708525003644 Main | PDF | Mass Spectrometry. [Link]

  • ResearchGate. (2025). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Imidazole. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • PubMed. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

Sources

Introduction: The Imidazole Carboxamide Scaffold in Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Catalytic Applications of N-Substituted Imidazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in chemistry and biology. Its unique electronic properties—a π-excessive aromatic system containing both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom—make it a versatile component in numerous biological processes, most notably as the histidine residue in enzyme active sites where it functions as a potent nucleophilic and general acid-base catalyst.[1] In synthetic chemistry, harnessing this inherent reactivity has led to the development of a vast array of catalysts based on the imidazole core.

This guide focuses on a specific, highly tunable subclass: N-substituted imidazole carboxamides . By functionalizing the imidazole nitrogen with a carboxamide group (-C(O)NR₂), we introduce a powerful modulating element. The carboxamide moiety can:

  • Tune Steric and Electronic Properties: Alter the nucleophilicity and basicity of the imidazole ring.

  • Introduce Secondary Interactions: Act as a hydrogen bond donor or acceptor, helping to orient substrates within the catalytic pocket.

  • Serve as a Chiral Auxiliary: When derived from a chiral amine, the carboxamide can create a well-defined stereochemical environment for asymmetric catalysis.

  • Act as a Ligating Group: The amide oxygen or nitrogen can coordinate to metal centers, creating novel bidentate or tridentate ligands for transition metal catalysis.

This document provides detailed application notes and protocols, exploring the causality behind experimental design and offering a framework for researchers to apply N-substituted imidazole carboxamides in their own work.

Section 1: Synthesis of N-Substituted Imidazole Carboxamide Pre-catalysts

Expert Insight: Before catalytic application, the synthesis of the catalyst itself is paramount. The most straightforward and modular approach involves a two-step sequence: N-alkylation of imidazole with an acetate derivative, followed by amidation. This modularity allows for the creation of a diverse library of catalysts by simply varying the starting amine.

Protocol 1: General Synthesis of N-Aryl/Alkyl Imidazole Carboxamides

This protocol describes the synthesis of a model catalyst, N-benzyl-1H-imidazole-1-acetamide.

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate [2]

  • To a stirred solution of imidazole (6.8 g, 0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Add ethyl chloroacetate (12.25 g, 0.1 mol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 60°C) and maintain for 12 hours, monitoring by TLC until the imidazole is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude ethyl 2-(1H-imidazol-1-yl)acetate as an oil. Purify by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of N-benzyl-2-(1H-imidazol-1-yl)acetamide [2]

  • Combine ethyl 2-(1H-imidazol-1-yl)acetate (7.7 g, 0.05 mol) and benzylamine (8.0 g, 0.075 mol) in a round-bottom flask.

  • Heat the mixture neat (without solvent) to 100°C for 4 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

  • Cool the reaction mixture. The crude product will often solidify upon cooling.

  • Recrystallize the solid product from a suitable solvent system (e.g., chloroform/hexane or ethyl acetate/petroleum ether) to obtain the pure N-benzyl-2-(1H-imidazol-1-yl)acetamide.

  • Self-Validation: Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity. The expected outcome is a white to off-white crystalline solid.

Workflow for Catalyst Synthesis

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amidation Imidazole Imidazole Base K₂CO₃ / Acetone Imidazole->Base Reactant EtCA Ethyl Chloroacetate EtCA->Base Reactant Intermediate Ethyl 2-(1H-imidazol-1-yl)acetate Base->Intermediate Reflux, 12h Product N-Substituted Imidazole Carboxamide Intermediate->Product Reactant Amine R-NH₂ (e.g., Benzylamine) Amine->Product Heat, 4h Validation NMR, MS Analysis Product->Validation Purification & Characterization

Caption: Modular two-step synthesis of N-substituted imidazole carboxamides.

Section 2: Application in Nucleophilic Acyl-Transfer Catalysis

Expert Insight: The core catalytic function of imidazole derivatives is their ability to act as superior acyl-transfer agents. The pyridine-like nitrogen attacks a carboxylic acid derivative (e.g., an anhydride or acid chloride) to form a highly reactive N-acylimidazolium intermediate.[3][4] This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the starting material, thus accelerating esterification or amidation. The N-substituted carboxamide can influence the stability of this intermediate and provide a local environment that favors the subsequent nucleophilic attack.

Mechanism: Acyl Transfer via N-Acylimidazolium Intermediate The catalyst (Cat) reacts with the acyl source (e.g., Acetic Anhydride) to form the activated acylimidazolium ion. This highly electrophilic species is then readily attacked by a nucleophile (Nu-H, e.g., an alcohol), regenerating the catalyst and forming the final product.

G cluster_cycle Catalytic Cycle Catalyst Imidazole Carboxamide (Cat) Intermediate [Acyl-Cat]⁺ (Acylimidazolium Ion) Catalyst->Intermediate Activation AcylSource R-C(O)-X (e.g., Ac₂O) AcylSource->Intermediate Product Product (R-C(O)-Nu) Intermediate->Product Nucleophilic Attack Nucleophile Nu-H (e.g., R'-OH) Nucleophile->Product Product->Catalyst Regeneration

Caption: Catalytic cycle for imidazole-mediated acyl transfer.

Protocol 2: Catalytic Esterification of a Tertiary Alcohol

Causality: Tertiary alcohols are notoriously difficult to esterify under standard Fischer conditions due to steric hindrance and susceptibility to elimination. Nucleophilic catalysis using an imidazole derivative overcomes this by activating the acylating agent, not the sterically hindered alcohol.

  • Setup: To a flame-dried, 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted imidazole carboxamide catalyst (e.g., N-benzyl-2-(1H-imidazol-1-yl)acetamide) (0.05 mmol, 5 mol%).

  • Reagents: Add the tertiary alcohol (e.g., tert-butanol) (1.0 mmol, 1.0 equiv) and a suitable solvent such as dry dichloromethane (DCM) or acetonitrile (5 mL).

  • Acylating Agent: Add acetic anhydride (1.5 mmol, 1.5 equiv) to the solution via syringe.

  • Reaction: Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Self-Validation: Confirm the identity of the product (tert-butyl acetate) and determine the yield. Compare the catalyzed reaction conversion to a control reaction run without the catalyst to validate its efficacy.

Data Presentation: Catalyst Screening

EntryCatalyst (5 mol%)Time (h)Conversion (%)
1None24< 5
2Imidazole2465
3N-benzyl-2-(1H-imidazol-1-yl)acetamide2488
4N-(chiral α-methylbenzyl) acetamide analogue2491

Section 3: Application as Ligands in Transition Metal Catalysis

Expert Insight: The imidazole ring is an excellent N-donor ligand for a wide range of transition metals, forming stable complexes used in various catalytic transformations.[5] An N-substituted imidazole carboxamide can act as a bidentate [N,O] or [N,N] ligand, depending on the linker length and coordination preference of the metal. This chelation effect enhances the stability and can create a specific geometry around the metal center, influencing the selectivity and activity of the catalyst. These ligands are particularly promising for copper- and palladium-catalyzed cross-coupling reactions.

Protocol 3: Copper-Catalyzed N-Arylation of Imidazole

Causality: The Ullmann condensation for N-arylation often requires harsh conditions. Copper(I) catalysis allows the reaction to proceed under milder conditions. A custom ligand, such as an N-substituted imidazole carboxamide, can stabilize the copper catalyst, prevent its disproportionation or precipitation, and accelerate the catalytic cycle.[6]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir Copper(I) iodide (CuI) (0.05 mmol, 5 mol%) with the N-substituted imidazole carboxamide ligand (0.06 mmol, 6 mol%) in dry dioxane (2 mL) for 30 minutes.

  • Reagents: To the pre-formed catalyst mixture, add the imidazole to be arylated (1.0 mmol, 1.0 equiv), the aryl halide (e.g., iodobenzene) (1.1 mmol, 1.1 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the reaction vessel and heat to 110°C with vigorous stirring for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Self-Validation: Analyze the product by NMR and MS to confirm N-arylation. A high yield of 1-phenyl-1H-imidazole is expected. Running the reaction with and without the carboxamide ligand will demonstrate its accelerating and stabilizing effect.

Conceptual Metal-Ligand Complex

Caption: Chelation of a metal center by an [N,O] bidentate ligand.

Section 4: Application in Asymmetric Organocatalysis

Expert Insight: The true potential of N-substituted imidazole carboxamides is realized in asymmetric catalysis. By using a chiral amine in the synthesis of the catalyst (see Protocol 1), a chiral environment is established. The carboxamide is particularly effective in this role as its N-H group can act as a hydrogen-bond donor, forming a rigid, stereochemically defined transition state with the substrate. This is a common strategy in successful organocatalysts like chiral thioureas and squaramides.

Protocol 4: Asymmetric Mannich Reaction

Causality: The Mannich reaction is a powerful C-C bond-forming reaction.[7] A chiral Brønsted base or Lewis base catalyst can deprotonate the pronucleophile (e.g., a 1,3-dicarbonyl compound) and/or activate the electrophile (an imine), controlling the facial selectivity of the subsequent addition. A chiral imidazole carboxamide can act as a bifunctional catalyst: the imidazole nitrogen acts as a base, while the chiral carboxamide N-H group orients the substrate via hydrogen bonding.

  • Setup: To a vial at -20°C, add the chiral N-substituted imidazole carboxamide catalyst (derived from (R)-α-methylbenzylamine, for example) (0.1 mmol, 10 mol%).

  • Reagents: Add the imine (e.g., N-Boc-benzaldimine) (1.0 mmol, 1.0 equiv) and the pronucleophile (e.g., dimethyl malonate) (1.2 mmol, 1.2 equiv) in a suitable solvent like toluene (2 mL).

  • Reaction: Stir the reaction at -20°C for 48-72 hours. Monitor for completion by TLC.

  • Workup & Purification: Directly load the crude reaction mixture onto a silica gel column and purify using flash chromatography (e.g., hexanes/ethyl acetate gradient).

  • Self-Validation: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC. A successful catalyst will provide the Mannich adduct with high yield and significant enantioselectivity. Comparing the results from catalysts derived from (R) and (S) amines should yield opposite enantiomers, confirming the catalyst-controlled stereoselection.

Conceptual Model for Stereoselectivity

G cluster_TS Proposed Transition State Model Catalyst Chiral Catalyst Imine Imine (Electrophile) Catalyst->Imine H-Bond (Orientation) Enolate Enolate (Nucleophile) Catalyst->Enolate Ionic Interaction Enolate->Imine C-C Bond Formation (Re-face attack favored)

Caption: Bifunctional activation leading to enantioselective C-C bond formation.

References

  • Sundberg, R. J., Yilmaz, I., & Mente, D. C. (1977). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry, 16(6), 1470–1476. [Link]

  • Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research, 45(4), 342-345. [Link]

  • Feng, J., He, Y., & Zhang, Y. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research, 55(19), 2846–2861. [Link]

  • Mandell, L., Moncrief, J. W., & Goldstein, J. H. (1963). Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation. Tetrahedron, 19(12), 2025-2030. [Link]

  • Li, G., & Zhang, Y. (2013). N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation of Aldehydes with Nitroso Compounds. Organic Letters, 15(17), 4552–4555. [Link]

  • Zou, B., et al. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(3), 469–477. [Link]

  • Chen, Y., & Liu, H. (2008). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 73(21), 8256–8264. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis. Angewandte Chemie International Edition, 47(47), 8964-8967. (Note: This reference provides general context for NHC catalysis, not a specific protocol used in the text.) [Link]

  • Wang, C., et al. (2020). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Journal of the American Chemical Society, 142(1), 549-555. [Link]

  • Barluenga, J., et al. (2009). Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium. Organometallics, 28(21), 6146-6155. [Link]

  • Wikipedia contributors. (2024). Imidazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Jamróz, M. H., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Molecules, 26(16), 4983. [Link]

  • Li, H., et al. (2018). The roles of imidazole ligands in coordination supramolecular systems. Coordination Chemistry Reviews, 374, 145-176. [Link]

  • Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. (2020, February 20). YouTube. [Link]

Sources

Protocol for amide formation using N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Diastereoselective Amide Formation Using N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Introduction: The Pursuit of Stereochemical Precision in Amide Synthesis

The amide bond is a cornerstone of chemical biology and medicinal chemistry, forming the fundamental linkage in peptides and proteins and appearing in a vast array of pharmaceuticals. The synthesis of chiral amides, particularly those with defined stereochemistry, is of paramount importance as the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1] While numerous methods exist for amide bond formation, achieving high stereoselectivity remains a significant challenge, often requiring multi-step synthetic routes or the use of chiral auxiliaries.[]

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved.[3] An alternative and more atom-economical approach involves the use of chiral coupling reagents. These reagents activate a carboxylic acid while providing a chiral environment that biases the subsequent nucleophilic attack by an amine, thereby inducing diastereoselectivity in a single step.

This document provides a detailed technical guide on the use of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide , a specialized chiral coupling reagent designed for the diastereoselective synthesis of amides. We will explore its mechanism of action, provide a comprehensive experimental protocol, and discuss the expected outcomes based on established principles of asymmetric synthesis.

Mechanism of Action: A Chiral-Mediated Acyl Transfer

The efficacy of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is rooted in the principles of carboxylic acid activation, similar to the well-known Staab procedure which employs N,N'-Carbonyldiimidazole (CDI). However, the incorporation of the chiral (S)-1-phenylethylamine moiety introduces a critical element of stereochemical control. The proposed mechanism involves the formation of a highly reactive, chiral mixed anhydride intermediate.

  • Activation Step: The carboxylic acid substrate attacks the electrophilic carbonyl carbon of the N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide reagent.

  • Formation of a Reactive Intermediate: The imidazole ring, being an excellent leaving group, is displaced. This generates a transient and highly reactive chiral mixed anhydride. This intermediate is not isolated.

  • Diastereoselective Nucleophilic Attack: The incoming amine nucleophile attacks the carbonyl carbon of the original carboxylic acid. The steric bulk and electronic properties of the chiral (S)-1-phenylethyl group on the anhydride create a sterically biased environment. This forces the amine to approach from the less hindered face, leading to the preferential formation of one diastereomer.

  • Product Formation and Auxiliary Release: The tetrahedral intermediate collapses to form the desired amide product. The chiral component is released as a stable and easily separable carbamate or related byproduct.

This mechanism leverages a temporary covalent bond to the chiral scaffold to exert stereocontrol over the amide bond-forming reaction.

Mechanism_of_Action cluster_activation 1. Activation cluster_coupling 2. Diastereoselective Coupling RCOOH Carboxylic Acid (R-COOH) Intermediate Chiral Mixed Anhydride (Transient Intermediate) RCOOH->Intermediate + Reagent Reagent N-[(S)-(-)-1-Phenylethyl]- imidazole-1-carboxamide Amine Amine (R'-NH2) Product Diastereomerically Enriched Amide (R-CO-NH-R') Intermediate->Product + Amine Byproduct Chiral Byproduct + Imidazole Product->Byproduct Release

Caption: Proposed mechanism for diastereoselective amide formation.

Experimental Protocol: General Procedure

This protocol provides a representative method for the coupling of a generic carboxylic acid and amine. Researchers should optimize reaction times, temperatures, and stoichiometry for their specific substrates.

Materials and Reagents
  • Carboxylic Acid (1.0 equiv)

  • N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (1.1 - 1.2 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert Gas Atmosphere (Nitrogen or Argon)

  • Standard Glassware for Organic Synthesis

  • Magnetic Stirrer and Stir Bar

  • Thin Layer Chromatography (TLC) supplies

  • 1M HCl (aq), Saturated NaHCO₃ (aq), and Brine solutions for workup

  • Anhydrous Na₂SO₄ or MgSO₄ for drying

  • Silica Gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (1.1 equiv) portion-wise over 5 minutes.

  • Stirring for Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the active intermediate can be monitored by TLC if a suitable chromophore is present.

  • Amine Addition: Cool the mixture back to 0 °C. Add the amine (1.0 equiv), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DCM.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress should be monitored by TLC until the starting carboxylic acid is consumed.

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted amine, acidic components, and the imidazole byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio should be determined by chiral HPLC or by NMR analysis of the crude product.

Experimental_Workflow Setup 1. Setup - Dissolve Carboxylic Acid - Inert Atmosphere Activation 2. Activation - Cool to 0°C - Add Chiral Reagent - Stir for 1-1.5h Setup->Activation Coupling 3. Coupling - Cool to 0°C - Add Amine - Stir 4-24h at RT Activation->Coupling Workup 4. Aqueous Workup - Dilute with DCM - Wash (Acid, Base, Brine) Coupling->Workup Purification 5. Purification - Dry & Concentrate - Column Chromatography Workup->Purification Analysis 6. Analysis - NMR, MS - Chiral HPLC for d.r. Purification->Analysis

Caption: General workflow for chiral amide synthesis.

Data Presentation: Expected Outcomes

While specific performance data for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is not extensively published, expected outcomes can be inferred from analogous diastereoselective acylation reactions.[4][5] The effectiveness of the stereochemical induction will depend significantly on the steric and electronic properties of both the carboxylic acid and amine substrates.

Substrate Class (Carboxylic Acid)Substrate Class (Amine)Expected YieldExpected Diastereomeric Ratio (d.r.)Key Considerations
Aromatic (e.g., Benzoic Acid) Primary, UnhinderedGood to ExcellentModerate to GoodPlanar structure of the acid may allow for effective facial discrimination.
Aliphatic, α-Substituted Primary, UnhinderedGoodGood to ExcellentSteric bulk near the reacting center of the acid enhances diastereoselectivity.
Aliphatic, Linear Primary, UnhinderedExcellentLow to ModerateLack of steric hindrance near the carbonyl may result in lower stereocontrol.
Any Secondary, HinderedFair to GoodModerateSterically demanding amines can lead to lower reaction rates and may require elevated temperatures.

Note: The diastereomeric ratio (d.r.) is highly dependent on the specific combination of substrates. The (S)-configuration of the reagent is expected to consistently favor one diastereomer over the other.

Troubleshooting and Scientific Insights

  • Low Yield: If the reaction is sluggish, consider using a more polar aprotic solvent like DMF. A slight excess (1.2-1.5 equiv) of the coupling reagent may also be beneficial. For unreactive amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be required.

  • Poor Diastereoselectivity: The stereochemical outcome is governed by the transition state energetics. Lowering the reaction temperature during the amine addition step (-20 °C or -78 °C) can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Racemization: For chiral carboxylic acids, especially α-amino acids, racemization can be a concern during the activation step. Using the protocol's recommended conditions (0 °C activation, prompt amine addition) helps to minimize this side reaction by ensuring the highly reactive intermediate is consumed quickly.

  • Reagent Purity: Like all coupling reagents, the purity of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is critical. Moisture can hydrolyze the reagent and the activated intermediate, leading to lower yields. Ensure the reagent is handled under anhydrous conditions.

Conclusion

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide represents a valuable tool for the direct, stereoselective synthesis of chiral amides. By leveraging a well-established mechanism of acyl transfer within a defined chiral environment, this reagent offers a streamlined alternative to traditional chiral auxiliary methods. The protocol outlined herein provides a robust starting point for researchers in drug discovery and chemical synthesis to access diastereomerically enriched amides, enabling the efficient exploration of chemical space and the synthesis of complex molecular targets.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Li, J., et al. (2023). Preparation of Coupling Catalyst HamZIF-90@Pd@CALB with Tunable Hollow Structure for Efficient Dynamic Kinetic Resolution of 1-Phenylethylamine. PubMed Central. Retrieved from [Link]

  • Fu, G. C., et al. (2012). Chiral Catalyst-Directed Dynamic Kinetic Diastereoselective Acylation of Anomeric Hydroxyl Groups and a Controlled Reduction of the Glycosyl Ester Products. PubMed. Retrieved from [Link]

  • Kofoed, J., et al. (2021). Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications. Retrieved from [Link]

  • Fu, G. C., et al. (2014). Chiral Catalyst-Directed Dynamic Kinetic Diastereoselective Acylation of Lactols for De Novo Synthesis of Carbohydrate. PubMed. Retrieved from [Link]

  • An, H., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Loh, T.-P., et al. (2024). Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. PubMed Central. Retrieved from [Link]

  • Ward, D. E. (2007). Chemistry with Chiral Lithium Amides: Enantiotopic Group- and Face-Selective Reactions. University of Saskatchewan Library. Retrieved from [Link]

  • Glorius, F., et al. (2023). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PubMed Central. Retrieved from [Link]

  • Bode, J. W., et al. (2023). Carbene-catalyzed chirality-controlled site-selective acylation of saccharides. PubMed Central. Retrieved from [Link]

  • Kocyigit, M. (2018). Synthesis and Enantiomeric Recognition Studies of Novel C2- Symmetrical Chiral Tetra-Amide Compounds. DergiPark. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

Use of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide in resolving racemic mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide for the resolution of racemic mixtures.

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of molecular science, chirality is a fundamental concept with profound implications, particularly in the pharmaceutical industry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other regulatory bodies worldwide now often require the development of single-enantiomer drugs to enhance safety and efficacy.[1] This has driven significant research into robust methods for obtaining enantiomerically pure compounds. One of the most established and scalable of these methods is the resolution of racemic mixtures through the formation of diastereomers.[2][3]

This guide provides a detailed exploration of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide as a chiral resolving agent. While this specific agent is a novel construct, its design is based on the well-established principles of its constituent moieties: the highly effective (S)-(-)-1-phenylethylamine core, a versatile imidazole group, and a carboxamide linkage for diastereomer formation. We will delve into the mechanistic underpinnings of its application, provide detailed protocols for its use, and offer insights into the analytical validation of the resolution process.

The Chiral Resolving Agent: N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

The efficacy of a chiral resolving agent lies in its ability to interact with a racemic mixture to form a pair of diastereomers with significantly different physical properties, such as solubility, allowing for their separation. The structure of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is strategically designed for this purpose.

  • (S)-(-)-1-Phenylethylamine Core : This primary amine is a "privileged" chiral auxiliary, meaning it has been successfully used in a wide range of asymmetric syntheses and resolutions since its introduction by A. W. Ingersoll in 1937.[4] Its rigid stereogenic center provides a well-defined three-dimensional framework for inducing chirality.

  • Imidazole Moiety : The imidazole ring is an interesting addition to the resolving agent. It is an aromatic heterocycle with amphoteric properties, capable of acting as both a hydrogen bond donor and acceptor.[5] This functionality can provide additional points of interaction with the substrate, potentially enhancing the diastereomeric differentiation and improving the resolution efficiency.

  • Carboxamide Linkage : The formation of a carboxamide bond is a common and reliable method for creating diastereomers from racemic carboxylic acids.[6] This covalent linkage results in stable diastereomeric amides that can be separated by techniques such as fractional crystallization or chromatography.

Plausible Synthesis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

A plausible synthetic route to the title compound can be envisioned based on standard organic chemistry transformations. A key intermediate would be 1,1'-carbonyldiimidazole (CDI), a well-known reagent for activating carboxylic acids and forming amides.

Reaction Scheme:

(S)-(-)-1-Phenylethylamine + 1,1'-Carbonyldiimidazole (CDI) → N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

This reaction would likely proceed by the nucleophilic attack of the amine on one of the carbonyl carbons of CDI, with the subsequent loss of an imidazole molecule to form the final product.

Mechanism of Resolution: From Racemate to Enantiomerically Pure Compound

The fundamental principle behind the use of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide for resolving a racemic carboxylic acid is the conversion of the enantiomeric pair into a pair of diastereomers.

Let's consider a racemic mixture of a carboxylic acid, (R/S)-Acid. When this mixture is reacted with the enantiomerically pure resolving agent, (S)-Amide (representing N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide), two diastereomeric amides are formed: (R)-Acid-(S)-Amide and (S)-Acid-(S)-Amide.

These diastereomers are no longer mirror images of each other and therefore have different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation, typically by fractional crystallization. Once the diastereomers are separated, the desired enantiomer of the acid can be liberated by hydrolysis of the amide bond, and the chiral auxiliary can be recovered and reused.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomers racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) reaction_1 Reaction racemic_acid->reaction_1 resolving_agent Chiral Resolving Agent ((S)-Amide) resolving_agent->reaction_1 diastereomers Mixture of Diastereomers ((R,S)-Amide + (S,S)-Amide) reaction_1->diastereomers separation Fractional Crystallization or Chromatography diastereomers->separation diastereomer_1 Diastereomer 1 ((R,S)-Amide) separation->diastereomer_1 diastereomer_2 Diastereomer 2 ((S,S)-Amide) separation->diastereomer_2 hydrolysis_1 Hydrolysis diastereomer_1->hydrolysis_1 hydrolysis_2 Hydrolysis diastereomer_2->hydrolysis_2 enantiomer_1 Enantiomer 1 ((R)-Acid) hydrolysis_1->enantiomer_1 recovered_agent_1 Recovered Agent ((S)-Amide) hydrolysis_1->recovered_agent_1 enantiomer_2 Enantiomer 2 ((S)-Acid) hydrolysis_2->enantiomer_2 recovered_agent_2 Recovered Agent ((S)-Amide) hydrolysis_2->recovered_agent_2

Figure 1. Workflow for the resolution of a racemic acid.

Detailed Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol provides a general procedure for the resolution of a generic racemic carboxylic acid using N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide. Optimization of solvent, temperature, and stoichiometry will likely be necessary for specific substrates.

PART 1: Formation of Diastereomeric Amides

  • Reagents and Materials:

    • Racemic carboxylic acid

    • N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (1.0 equivalent)

    • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) and N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (1.0 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMAP to the solution.

    • Cool the flask in an ice bath and begin stirring.

    • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir in the ice bath for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amides.

PART 2: Separation of Diastereomers by Fractional Crystallization

  • Reagents and Materials:

    • Crude diastereomeric amide mixture

    • A suitable solvent or solvent mixture for crystallization (e.g., ethanol, ethyl acetate/hexanes)

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Procedure:

    • Transfer the crude diastereomeric mixture to an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization.

    • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other, more soluble diastereomer. It can be concentrated and recrystallized to obtain the second diastereomer.

    • The purity of each diastereomer can be checked by HPLC or NMR. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

PART 3: Liberation of the Enantiomerically Pure Acid

  • Reagents and Materials:

    • Separated diastereomeric amide

    • Aqueous acid (e.g., 6M HCl)

    • Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

    • Separatory funnel

  • Procedure:

    • Suspend the purified diastereomeric amide in an aqueous acid solution (e.g., 6M HCl).

    • Heat the mixture to reflux for several hours to hydrolyze the amide bond.

    • Monitor the reaction by TLC until the starting material has been consumed.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times to isolate the enantiomerically pure carboxylic acid.

    • The aqueous layer, containing the protonated chiral amine, can be basified with NaOH and extracted with an organic solvent to recover the chiral auxiliary.

    • Combine the organic extracts containing the acid, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.

Analytical Methods for Determining Enantiomeric Purity

After the resolution process, it is crucial to determine the enantiomeric excess (ee) of the final product. Several analytical techniques are commonly employed for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent, the NMR signals for the enantiomers in a racemic mixture can be resolved, allowing for their integration and the determination of the enantiomeric ratio.

  • Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. While it can confirm the optical activity of the sample, it is less accurate for determining the exact enantiomeric excess compared to HPLC or NMR.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Incomplete amide formation Inactive coupling agent, presence of water, steric hindrance.Use fresh coupling agent, ensure all reagents and solvents are anhydrous, increase reaction time or temperature.
Poor separation of diastereomers Diastereomers have very similar solubilities in the chosen solvent.Screen a variety of crystallization solvents and solvent mixtures. Consider chromatographic separation (e.g., column chromatography) if crystallization is ineffective.
Low enantiomeric excess (ee) Incomplete separation of diastereomers, racemization during hydrolysis.Perform multiple recrystallizations to improve diastereomeric purity. Use milder hydrolysis conditions (e.g., enzymatic hydrolysis) if racemization is suspected.
Low recovery of chiral auxiliary Incomplete extraction from the aqueous layer.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Perform multiple extractions with an appropriate organic solvent.

Conclusion

The resolution of racemic mixtures remains a cornerstone of stereoselective synthesis, particularly in the pharmaceutical industry. While the specific resolving agent N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is presented here as a novel tool, its design is rooted in the proven efficacy of its components. The combination of the robust (S)-(-)-1-phenylethylamine chiral core with the interactive potential of the imidazole moiety offers a promising avenue for the efficient resolution of racemic carboxylic acids and other suitable substrates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and optimize this and similar chiral resolving agents in their pursuit of enantiomerically pure compounds.

References

  • Koszelewski, D., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4973. Available at: [Link]

  • Servais, M., et al. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Journal of Chromatography A, 1051(1-2), 125-135. Available at: [Link]

  • Siedlecka, R. (2013). Recent Developments in Optical Resolution. Molecules, 18(8), 9342-9384. Available at: [Link]

  • Ghosh, A., et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 4143-4150. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Godefroi, E. F., et al. (1977). U.S. Patent No. 4,038,286. Washington, DC: U.S. Patent and Trademark Office.
  • Głowacka, I. E., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1722-1757. Available at: [Link]

  • Shayanfar, A., et al. (2024). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 26(2), 169-186. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Available at: [Link]

  • Wikipedia. (2023). Chiral resolution. In Wikipedia. Available at: [Link]

  • Ballester, P., et al. (2014). Imidazole derivatives: A comprehensive survey of their recognition properties. Organic & Biomolecular Chemistry, 12(21), 3334-3346. Available at: [Link]

  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics. Available at: [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 33, 115972. Available at: [Link]

  • Mskhiladze, L., et al. (2014). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Journal of Separation Science, 37(1-2), 119-127. Available at: [Link]

  • Li, J., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Heterocyclic Chemistry, 50(S1), E1-E5. Available at: [Link]

  • Scriba, G. K. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 199. Available at: [Link]

  • Szymańska, K., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 25(18), 4153. Available at: [Link]

  • Shvo, Y., et al. (2016). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Organic Process Research & Development, 20(2), 446-451. Available at: [Link]

  • Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 16(6), 407-411. Available at: [Link]

  • Attah, S. I., et al. (2025). Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. Ukrainian Journal of Chemistry, 1(1), 1-1. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide and encountering challenges with its solubility. Publicly available data on the specific solubility of this compound is limited, which is common for novel chemical entities. Therefore, this guide provides a framework of established strategies for enhancing the solubility of poorly soluble compounds, with a focus on molecules containing imidazole and carboxamide functionalities. The principles and protocols outlined here will enable you to systematically determine the optimal conditions for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide in my aqueous experimental buffer. What are the likely reasons for its poor solubility?

A1: The poor aqueous solubility of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide can be attributed to its molecular structure. The presence of the phenylethyl group contributes significantly to the molecule's lipophilicity, or "greasiness," which leads to unfavorable interactions with water. While the imidazole and carboxamide groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule likely dominates, leading to low solubility in aqueous solutions. Imidazole derivatives, particularly those with phenyl substituents, have been noted for their low solubility in chloroalkanes and other organic solvents, suggesting that intermolecular forces in the solid state may also play a role.[1]

Q2: What is the recommended starting point for preparing a stock solution of this compound?

A2: For a novel compound with unknown solubility, it is best to start with a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly soluble compounds due to its high solubilizing capacity.[2] Ethanol is another viable option. A general starting protocol would be to dissolve the compound in 100% DMSO to create a concentrated stock, for example, at 10 or 50 mM. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your experiment is low (typically <0.5% for DMSO) to avoid off-target effects on your biological system.[3]

Q3: If DMSO is not suitable for my experiment, what other co-solvents can I try?

A3: If DMSO is not compatible with your experimental setup, several other co-solvents can be employed to enhance solubility. Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the dissolution of hydrophobic compounds.[4] The selection of a co-solvent will depend on the specific requirements of your experiment, including cell type and downstream assays.

Co-solventProperties and Considerations
Ethanol A less polar solvent than water that is widely used in cell culture experiments. It is generally well-tolerated by cells at low concentrations.
Polyethylene Glycol (PEG) A water-soluble polymer available in various molecular weights (e.g., PEG300, PEG400). It can increase solubility by creating a more hydrophobic microenvironment.
Propylene Glycol A viscous, colorless liquid that is miscible with water. It is a common solvent in pharmaceutical formulations.
Tween® 80 / Polysorbate 80 A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[5]

It is advisable to perform a small-scale solubility screening with a panel of these co-solvents to identify the most effective one for your compound.

Q4: Can adjusting the pH of my buffer improve the solubility of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide?

A4: Yes, pH adjustment can be a very effective strategy for improving the solubility of ionizable compounds.[4] The imidazole ring contains a basic nitrogen atom that can be protonated at acidic pH. This protonation results in the formation of a positively charged species (a salt), which is generally more soluble in water than the neutral molecule. The pKa of the conjugate acid of imidazole is approximately 6.95.[6] Therefore, adjusting the pH of your buffer to be below the pKa of the protonated imidazole ring should increase the solubility of your compound. Conversely, at neutral or basic pH, the compound will be in its less soluble, non-ionized form. It is recommended to experimentally determine the pH-solubility profile of your compound.

Q5: The compound precipitates when I add the stock solution to my cell culture medium. What can I do to prevent this?

A5: This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution. Here are a few strategies to mitigate this:

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of your medium, try a stepwise dilution. For example, dilute the stock solution into a small volume of medium first, and then add this intermediate dilution to the rest of the medium.

  • Vortexing/Mixing: Ensure rapid and thorough mixing of the medium as you add the stock solution. This can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Gently warming the medium to 37°C before adding the stock solution can sometimes improve solubility.

  • Use of Surfactants or other Excipients: Including a small amount of a biocompatible surfactant, such as Tween® 80, in your final medium can help to keep the compound in solution.

Troubleshooting Guide: Compound Precipitation

If you are consistently observing precipitation of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, follow this systematic troubleshooting workflow to diagnose and resolve the issue.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc revisit_solvent Re-evaluate the solvent system check_conc->revisit_solvent No final_solution Solution is clear check_conc->final_solution Yes lower_conc Lower the final concentration check_conc->lower_conc Yes ph_effect Consider pH effects revisit_solvent->ph_effect No improvement revisit_solvent->final_solution Improvement try_cosolvent Try a different co-solvent or a mixture revisit_solvent->try_cosolvent Improvement kinetic_factors Address kinetic factors ph_effect->kinetic_factors No improvement ph_effect->final_solution Improvement adjust_ph Adjust the pH of the aqueous medium ph_effect->adjust_ph Improvement kinetic_factors->final_solution Improvement gentle_heat Try gentle heating (37°C) or sonication kinetic_factors->gentle_heat Improvement lower_conc->final_solution try_cosolvent->final_solution adjust_ph->final_solution gentle_heat->final_solution

Caption: A troubleshooting workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide using an analytical balance.

  • Add Solvent: In a sterile vial, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the Compound: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Small-Scale Solubility Screening
  • Prepare Supersaturated Slurry: Add an excess amount of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide to a small volume (e.g., 1 mL) of your chosen solvent system (e.g., PBS, cell culture medium with 0.5% DMSO) in a series of vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Compare Results: Compare the solubility of the compound in the different solvent systems to identify the optimal conditions.

References

  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Etomidate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-Methylethyl)-1H-imidazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Hampton Research. (n.d.). StockOptions Imidazole. Retrieved from [Link]

  • ResearchGate. (2008). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Seven, A. B. (2016). Common Stock Solutions. Alpay B. Seven. Retrieved from [Link]

  • ACS Publications. (2008). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • IdeaExchange@UAkron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Retrieved from [Link]

  • ACS Publications. (2023). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design. Retrieved from [Link]

  • Reddit. (2022). Imidazole Buffer Making. r/Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical analysis of the spectroscopic data for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, a chiral molecule with potential applications in medicinal chemistry. In the absence of directly published spectra for this specific compound, this guide will leverage empirical data from closely related analogs and foundational spectroscopic principles to predict its spectral characteristics. We will compare these predicted data with experimental data from analogous compounds to provide a robust framework for its identification and characterization.

Introduction to Spectroscopic Analysis

The structural confirmation of a molecule like N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide relies on a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

  • NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. 1H and 13C NMR are fundamental in identifying the chemical environment of each hydrogen and carbon atom, respectively.

  • IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

This guide will delve into the predicted and comparative data from each of these techniques, offering a comprehensive spectroscopic profile of the target molecule.

Predicted Spectroscopic Data for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

The following tables summarize the predicted spectroscopic data for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide. These predictions are based on the known spectral data of its constituent fragments: the (S)-(-)-1-phenylethylamine moiety and the imidazole-1-carboxamide group.

Table 1: Predicted 1H NMR Data (CDCl3, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1s1HImidazole H-2
~7.5s1HImidazole H-4
~7.3-7.4m5HPhenyl H
~7.1s1HImidazole H-5
~6.5br s1HN-H
~5.3q1HCH-Ph
~1.6d3HCH3

Table 2: Predicted 13C NMR Data (CDCl3, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148C=O
~142Phenyl Cipso
~136Imidazole C-2
~130Imidazole C-4
~129Phenyl Cpara
~128Phenyl Cortho/meta
~117Imidazole C-5
~52CH-Ph
~22CH3

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm-1)IntensityAssignment
~3300MediumN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1700StrongC=O Stretch (Amide I)
~1600, 1490MediumAromatic C=C Stretch
~1550MediumN-H Bend (Amide II)
~1450MediumC-N Stretch

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
229.11[M+H]+
251.09[M+Na]+
105.07[C8H9]+ (phenylethyl fragment)

Comparative Spectroscopic Analysis

To validate our predictions and understand the spectroscopic nuances of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, we will compare its expected spectral features with the experimental data of two key analogs: N-(1-phenylethyl)acetamide and 1-benzylimidazole .

N-(1-phenylethyl)acetamide: Isolating the Chiral Moiety

N-(1-phenylethyl)acetamide shares the same chiral phenylethyl group as our target molecule but has a simpler acetyl group instead of the imidazole-1-carboxamide.

Table 5: Experimental Spectroscopic Data for N-(1-phenylethyl)acetamide [1]

TechniqueKey Observations
1H NMR Phenyl protons (~7.3 ppm), CH quartet (~5.1 ppm), NH broad singlet (~6.0 ppm), CH3 doublet (~1.5 ppm), Acetyl CH3 singlet (~2.0 ppm)
13C NMR Phenyl carbons (~126-143 ppm), C=O (~169 ppm), CH (~49 ppm), CH3 (~22 ppm), Acetyl CH3 (~23 ppm)
IR N-H stretch (~3280 cm-1), C=O stretch (~1640 cm-1), N-H bend (~1550 cm-1)
MS [M]+• at m/z 163.1, prominent fragment at m/z 105.1 ([C8H9]+)

Analysis: The signals for the phenylethyl group in N-(1-phenylethyl)acetamide provide a strong baseline for our predictions. The chemical shifts of the CH and CH3 protons and carbons are expected to be similar in our target molecule. The key difference will be the influence of the imidazole-1-carboxamide group, which is expected to cause a downfield shift of the CH proton due to the electron-withdrawing nature of the carboxamide and the aromatic imidazole ring.

1-Benzylimidazole: Understanding the Imidazole-1-carboxamide Moiety

While not a perfect analog for the carboxamide linkage, 1-benzylimidazole helps us understand the expected signals from a substituted imidazole ring.[2]

Table 6: Experimental Spectroscopic Data for 1-Benzylimidazole [2]

TechniqueKey Observations
1H NMR Imidazole protons (~7.1-7.6 ppm), Phenyl protons (~7.3 ppm), CH2 singlet (~5.1 ppm)
13C NMR Imidazole carbons (~119-137 ppm), Phenyl carbons (~127-136 ppm), CH2 (~50 ppm)
IR Aromatic C-H stretch (~3100 cm-1), C=N stretch (~1500 cm-1)
MS [M]+• at m/z 158.1

Analysis: The chemical shifts of the imidazole protons in 1-benzylimidazole are in the aromatic region, consistent with our predictions. In our target molecule, the carboxamide linkage will likely influence the electronic environment of the imidazole ring, potentially shifting these signals slightly. The C=O group in the carboxamide will be a prominent feature in the IR spectrum, a key differentiator from 1-benzylimidazole.

Experimental Methodologies: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized protocols is essential. The following sections outline the recommended experimental procedures for the analysis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-resolution 1H and 13C NMR spectra is crucial for unambiguous structural assignment.

Protocol for NMR Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.[3]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • 1H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of 12 ppm centered at 6 ppm.

      • Employ a 30-degree pulse width.

      • Set the relaxation delay to 2 seconds.

      • Acquire 16 scans.

    • 13C NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of 240 ppm centered at 120 ppm.

      • Employ a 30-degree pulse width with proton decoupling.

      • Set the relaxation delay to 5 seconds.

      • Acquire 1024 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the 1H NMR spectrum.

Diagram 1: Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate and Integrate proc2->proc3 final final proc3->final Structural Elucidation

Caption: A streamlined workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol for IR Data Acquisition (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

  • Instrument Parameters (FTIR Spectrometer):

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm-1.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram 2: Key Vibrational Modes in IR Spectroscopy

IR_Modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations stretch1 N-H Stretch (~3300 cm-1) stretch2 C-H Stretch (Aromatic/Aliphatic) (~3100-2950 cm-1) stretch3 C=O Stretch (~1700 cm-1) bend1 N-H Bend (~1550 cm-1) bend2 C=C Bend (Aromatic) Molecule N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide Molecule->stretch1 Molecule->stretch2 Molecule->stretch3 Molecule->bend1 Molecule->bend2

Caption: Major IR vibrational modes for the target molecule.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, as it typically produces the protonated molecular ion with minimal fragmentation.

Protocol for ESI-MS Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-Time-of-Flight Mass Spectrometer):

    • Set the ion source to positive ion mode.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the capillary voltage (typically 3-5 kV) and cone voltage (20-40 V) to maximize the signal of the molecular ion.[5]

    • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]+) and any other adducts (e.g., [M+Na]+).

    • If fragmentation is observed, analyze the fragment ions to gain further structural information.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide. By leveraging data from analogous compounds and adhering to rigorous experimental protocols, researchers can confidently approach the characterization of this and other novel chemical entities. The detailed methodologies and comparative data presented herein serve as a valuable resource for scientists engaged in the synthesis and analysis of chiral imidazole derivatives.

References

  • PubChem. N-(1-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. [Link]

  • Element Lab Solutions. (2020, October 19). 10 Tips for Electrospray Ionisation LC-MS. [Link]

Sources

Validating the efficacy of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide in asymmetric induction

Author: BenchChem Technical Support Team. Date: February 2026

Validating Efficacy in Asymmetric Induction: A Comparative Analysis of Chiral Auxiliaries

A Senior Application Scientist's Guide to Method Selection and Optimization

In the pursuit of enantiomerically pure compounds, essential for applications ranging from pharmaceuticals to materials science, the ability to induce stereoselectivity in chemical reactions is paramount. Asymmetric induction, the process of favoring the formation of one enantiomer or diastereomer over another, relies on a diverse toolkit of chiral catalysts, reagents, and auxiliaries. This guide provides a comprehensive comparison of methodologies for asymmetric induction, with a particular focus on robust and widely applicable techniques.

Initially, this guide intended to focus on the efficacy of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide. However, a thorough review of the scientific literature reveals a significant lack of published data regarding its application and performance in asymmetric induction. Therefore, to provide a valuable and evidence-based resource, we will instead focus on a well-established and highly effective class of chiral auxiliaries: Evans' oxazolidinone auxiliaries . This will be contrasted with other common strategies to provide a broad perspective on the field.

The Challenge of Asymmetric Synthesis and the Role of Chiral Auxiliaries

The synthesis of a single enantiomer of a chiral molecule is a formidable challenge. Reactions involving achiral starting materials and reagents will, without intervention, produce a racemic mixture (a 50:50 mixture of both enantiomers). Chiral auxiliaries are chiral compounds that are reversibly incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry.

The ideal chiral auxiliary should:

  • Be readily available in enantiomerically pure form.

  • React with the substrate under mild conditions to form a stable adduct.

  • Effectively direct the stereochemical course of the desired reaction with high diastereoselectivity.

  • Be easily and cleanly removed from the product without racemization.

  • Be recoverable for reuse.

Evans' Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Aldol Reactions

Developed by David A. Evans and his group, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries, particularly for asymmetric aldol reactions. These auxiliaries are derived from readily available amino acids, such as valine and phenylalanine.

The general strategy involves the acylation of the oxazolidinone auxiliary to form an N-acyl oxazolidinone. The carbonyl group of this imide can then be enolized, and the subsequent reaction of this enolate with an electrophile, such as an aldehyde, proceeds with a high degree of stereocontrol. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring, which directs the approach of the electrophile.

Mechanism of Stereochemical Control

The high diastereoselectivity observed in aldol reactions of N-acyl oxazolidinones is attributed to the formation of a rigid, chelated Z-enolate. The metal cation (typically boron or titanium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group), forces the electrophile to approach from the less hindered face of the enolate.

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage N_Acyl N-Acyl Oxazolidinone Z_Enolate Chelated Z-Enolate N_Acyl->Z_Enolate Deprotonation & Chelation Base Base (e.g., n-Bu₂BOTf, DIPEA) Base->Z_Enolate TS Zimmerman-Traxler Transition State Z_Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Aldol_Adduct Diastereomerically Enriched Aldol Adduct TS->Aldol_Adduct Chiral_Product Enantiomerically Enriched Product Aldol_Adduct->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary Cleavage_Reagent Cleavage Reagent (e.g., LiOH, H₂O₂) Cleavage_Reagent->Chiral_Product

Caption: Evans' Oxazolidinone Auxiliary Workflow

Comparative Performance Data

The effectiveness of Evans' oxazolidinone auxiliaries is demonstrated by the consistently high diastereoselectivities and yields achieved in a wide range of aldol reactions. Below is a comparison of the performance of a valine-derived oxazolidinone auxiliary with a more traditional approach to the aldol reaction.

ReactionMethodDiastereomeric Ratio (syn:anti)Yield (%)Reference
Propionyl-N-acyloxazolidinone + IsobutyraldehydeEvans' Auxiliary (Bu₂BOTf, DIPEA)>99:185-95[1][2]
Propanal + IsobutyraldehydeLithium Enolate (LDA)~75:2560-70

As the data indicates, the use of the Evans' auxiliary leads to a dramatic improvement in stereocontrol, affording almost exclusively the syn aldol product.[1] This high level of predictability and reliability is a key advantage of this methodology.[2]

Alternative Strategies for Asymmetric Induction

While Evans' auxiliaries are highly effective, they represent a substrate-controlled approach, which requires stoichiometric amounts of the chiral auxiliary and subsequent removal steps. Other strategies, such as reagent-controlled and catalyst-controlled methods, offer alternative advantages.

a) Chiral Catalysts: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction utilizes a silyl enol ether as the nucleophile and a chiral Lewis acid catalyst to control the stereochemical outcome.[3] This approach has the significant advantage of being catalytic in the chiral source, which is economically and environmentally beneficial.

However, the diastereoselectivity of the Mukaiyama aldol reaction can be more variable and highly dependent on the specific catalyst, substrate, and reaction conditions.[3] Achieving high levels of both diastereoselectivity and enantioselectivity can be challenging and often requires extensive optimization.

b) Substrate-Controlled Methods: SAMP/RAMP Hydrazones

The use of chiral hydrazones, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), provides another robust method for substrate-controlled asymmetric alkylation of ketones and aldehydes. The hydrazone is formed, deprotonated to generate a chiral enolate equivalent, and then reacted with an electrophile. The steric hindrance of the pyrrolidine ring directs the approach of the electrophile, leading to high stereoselectivity.

While highly effective, the SAMP/RAMP methodology is primarily used for alkylation reactions and is less commonly applied to aldol-type transformations.

Experimental Protocols

To provide a practical comparison, detailed protocols for an asymmetric aldol reaction using an Evans' auxiliary and a catalytic Mukaiyama aldol reaction are provided below.

Protocol 1: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

Objective: To synthesize the syn-aldol adduct of propionyl-N-acyloxazolidinone and isobutyraldehyde with high diastereoselectivity.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (n-Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Acylation of the Oxazolidinone

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Part B: Asymmetric Aldol Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add n-Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Add isobutyraldehyde (1.5 eq) dropwise and stir at -78 °C for 2 hours.

  • Allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Part C: Auxiliary Cleavage

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Extract the aqueous layer with Et₂O (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to afford the chiral β-hydroxy acid.

Evans_Protocol_Workflow cluster_prep Part A: Acylation cluster_reaction Part B: Aldol Reaction cluster_cleavage_protocol Part C: Auxiliary Cleavage A1 Dissolve Auxiliary in THF A2 Cool to -78 °C A1->A2 A3 Add n-BuLi A2->A3 A4 Add Propionyl Chloride A3->A4 A5 Warm to RT A4->A5 A6 Quench & Extract A5->A6 A7 Purify A6->A7 B1 Dissolve Acylated Auxiliary in DCM A7->B1 B2 Cool to 0 °C B1->B2 B3 Add n-Bu₂BOTf & DIPEA B2->B3 B4 Cool to -78 °C B3->B4 B5 Add Isobutyraldehyde B4->B5 B6 Warm to 0 °C B5->B6 B7 Quench & Extract B6->B7 B8 Purify B7->B8 C1 Dissolve Adduct in THF/H₂O B8->C1 C2 Cool to 0 °C C1->C2 C3 Add H₂O₂ & LiOH C2->C3 C4 Quench with Na₂SO₃ C3->C4 C5 Extract Auxiliary C4->C5 C6 Acidify & Extract Product C5->C6

Caption: Evans' Auxiliary Aldol Reaction Protocol

Protocol 2: Catalytic Asymmetric Mukaiyama Aldol Reaction

Objective: To synthesize the aldol adduct of a silyl enol ether and an aldehyde using a chiral Lewis acid catalyst.

Materials:

  • Chiral Lewis acid catalyst (e.g., a chiral BOX-Cu(II) complex)

  • Silyl enol ether

  • Aldehyde

  • Anhydrous solvent (e.g., DCM or toluene)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst (0.1 eq) and anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 eq) and stir for 10 minutes.

  • Add the silyl enol ether (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction at the same temperature for the specified time (e.g., 12-24 hours).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Conclusion and Recommendations

The choice of method for asymmetric induction is highly dependent on the specific synthetic target, the desired level of stereocontrol, and practical considerations such as cost and scalability.

  • Evans' oxazolidinone auxiliaries remain a highly reliable and predictable method for achieving excellent diastereoselectivity in aldol and related reactions.[2] The well-defined transition state and the wealth of literature data make it a go-to method for complex molecule synthesis where high stereocontrol is critical.[1][4] The primary drawbacks are the need for stoichiometric amounts of the auxiliary and the additional steps for its attachment and removal.[5]

  • Catalytic asymmetric methods , such as the Mukaiyama aldol reaction, offer a more atom-economical and elegant solution. However, they often require more extensive optimization to achieve high levels of stereoselectivity, and the catalyst's performance can be highly substrate-dependent.

For researchers and drug development professionals, the validation of an asymmetric synthesis method should involve a careful evaluation of these factors. While novel chiral auxiliaries and catalysts are continuously being developed, the robust and well-understood nature of Evans' oxazolidinone auxiliaries provides a valuable benchmark for efficacy and a powerful tool in the synthetic chemist's arsenal.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Kim, B. M.; Williams, S. F.; Masamune, S. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 239–275.
  • Chem-Station. Evans Aldol Reaction. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: New York, 2012.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Burlington, MA, 2005.

Sources

A Comparative Guide to the X-ray Crystallography of Chiral Imidazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional understanding of a molecule is not merely academic—it is the bedrock of rational drug design. The spatial arrangement of atoms, the subtle nuances of bond angles, and the intricate web of intermolecular interactions dictate a molecule's ability to bind to its biological target. Among the vast landscape of pharmacologically relevant scaffolds, chiral N-substituted imidazole carboxamides are of significant interest due to their presence in numerous bioactive compounds.[1] The incorporation of a stereocenter, such as the (S)-(-)-1-Phenylethyl group, introduces a layer of complexity and specificity that is critical for targeted therapies.[2]

X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration and solid-state conformation of such chiral molecules.[3][4] It provides a high-resolution map of atomic positions, offering invaluable insights that spectroscopic methods like NMR can only infer. This guide provides an in-depth technical comparison of the crystallographic analysis of N-substituted imidazole carboxamide derivatives, with a particular focus on systems incorporating the (S)-1-Phenylethyl chiral auxiliary. We will dissect the journey from synthesis to final structural analysis, explaining the critical reasoning behind experimental choices and comparing structural features with related alternatives to highlight key structure-property relationships.

While a comprehensive crystallographic dataset for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide itself is not publicly available, this guide will use the detailed single-crystal X-ray analysis of a closely related chiral diamide, N,N'-{di(propionyl)-di[(S)-1-phenylethyl]}ethylenediamine , as a primary case study.[5] This, compared with other structurally elucidated imidazole derivatives, will provide a robust framework for understanding the crystallographic nuances of this important class of compounds.

The Crystallographer's Workflow: From Synthesis to Structure

The path to a high-quality crystal structure is a multi-step process where each stage is foundational for the next. A flawed synthesis or poor crystallization will invariably lead to ambiguous or unattainable crystallographic data.

Crystallography_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis S Synthesis of Target Derivative P Purification (Chromatography, Recrystallization) S->P Crude Product V1 Validation (NMR, MS, m.p.) P->V1 High Purity (>98%) C Single Crystal Growth (Slow Evaporation, Vapor Diffusion) V1->C Validated Compound V2 Microscopic Inspection (Quality Check) C->V2 Candidate Crystals D Data Collection (Diffractometer) V2->D Mounted Crystal S_Sol Structure Solution (Direct Methods) D->S_Sol Diffraction Data S_Ref Structure Refinement & Validation S_Sol->S_Ref Initial Model R Reporting & Database Deposition (e.g., CCDC) S_Ref->R Final Structure (CIF)

Figure 1: The comprehensive workflow from chemical synthesis to final crystallographic analysis.
PART 1: Synthesis and High-Purity Preparation

The synthesis of imidazole carboxamides typically involves the reaction of an activated imidazole, such as 1,1'-carbonyldiimidazole (CDI), with a primary or secondary amine.[2] For our target class, this would be the (S)-(-)-1-phenylethylamine.

Exemplary Protocol: Synthesis of an N-Substituted Imidazole Carboxamide

  • Activation: In an inert atmosphere (N₂ or Ar), dissolve 1,1'-carbonyldiimidazole (1.1 eq.) in anhydrous tetrahydrofuran (THF).

    • Causality: CDI is a highly effective and safe activating agent for carboxylic acids and related compounds. Anhydrous conditions are critical as CDI reacts readily with water, which would quench the reaction.

  • Amine Addition: To the stirred solution, add (S)-(-)-1-phenylethylamine (1.0 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: Dropwise addition at low temperature controls the initial exothermic reaction. The chiral amine acts as the nucleophile, displacing one of the imidazole rings from CDI to form the desired amide bond.[6]

  • Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Validation (Self-Validating System): The crude product must be purified to >98% purity, typically via column chromatography on silica gel.[7]

    • Trustworthiness: Purity is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. The purity must be confirmed by:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton-bearing impurities.

      • Mass Spectrometry: To confirm the molecular weight.

      • Melting Point: A sharp melting point is indicative of high purity.

PART 2: The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires inducing a slow, ordered transition from a disordered solution state to a highly ordered solid state.[8] A patent for a related phenylethyl imidazole derivative highlights that these compounds can be difficult to crystallize, often initially forming oils.[9]

Common Crystallization Techniques

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "weaker" solvent (a solvent in which the compound is less soluble). The vapor of the weaker solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Systems: For the related ethyl (R)-2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, a successful method involved dissolving the compound in dichloromethane and slowly adding n-heptane as an anti-solvent.[9]

Protocol: Screening for Crystallization Conditions

  • Solubility Screening: Test the solubility of ~5 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify good dissolving solvents and poor anti-solvents.

  • Setup Trials: Using ~10-20 mg per trial, set up multiple crystallization experiments using slow evaporation and vapor diffusion with promising solvent/anti-solvent combinations.

  • Inspection and Selection: Periodically inspect the trials under a microscope. Ideal crystals are transparent, have well-defined faces, and show no signs of cracks or twinning.[8] They should extinguish light sharply when viewed between crossed polarizers.

PART 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer. The resulting diffraction pattern is used to solve and refine the crystal structure.[10]

Step-by-Step Data Acquisition and Analysis

  • Mounting: A single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a loop or glass fiber. For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of liquid nitrogen.

    • Expertise: Low-temperature data collection is standard practice. It minimizes atomic thermal vibrations, leading to less diffuse diffraction spots and a more precise final structure.

  • Data Collection: The crystal is placed in a diffractometer, and a series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation (Trustworthiness): The quality of the final structure is assessed using several metrics:

    • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 5% (0.05) are considered excellent for small molecules.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

Comparative Structural Analysis

The true power of crystallography lies in comparing related structures to understand how chemical modifications influence three-dimensional architecture. Here, we compare the key crystallographic features of our primary example, N,N'-{di(propionyl)-di[(S)-1-phenylethyl]}ethylenediamine (Derivative A) , with a representative fused imidazole system, 3a,8a-dihydroxy-2,8-dioxo-1,3a,8,8a-tetrahydro-2H-indeno[1,2-d]imidazole-3-carboxamide (Derivative B) .[5][9]

Table 1: Comparison of Crystallographic Data

ParameterDerivative A[5]Derivative B[9]Alternative Imidazole-Semicarbazone[11]
Formula C₂₄H₃₂N₂O₂C₁₀H₇N₃O₅C₂₀H₂₀N₄O
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁ (Chiral)P2₁/c (Centrosymmetric)P2₁/c (Centrosymmetric)
Temperature (K) Not Reported293(2)Not Reported
a (Å) 8.841(1)12.206(5)5.8093(2)
b (Å) 11.531(2)12.059(5)20.5575(6)
c (Å) 22.457(3)7.326(5)14.0355(5)
β (deg) 9098.155(5)97.365(2)
Volume (ų) 2287.1(5)1067.4(10)1662.36(10)
Z 444

Analysis of Findings:

  • Chirality and Space Group: Derivative A, containing the (S)-1-phenylethyl chiral auxiliary, crystallizes in the chiral space group P2₁2₁2₁.[5] This is expected, as a molecule with a single stereoisomer cannot crystallize in a centrosymmetric space group (which contains inversion symmetry elements). In contrast, Derivatives B and the alternative example crystallize in the common centrosymmetric space group P2₁/c, indicating they exist as racemic mixtures in the crystal lattice.[9][11] This is a critical distinction, as the packing of a pure enantiomer is governed by different symmetry constraints than that of a racemate.

  • Intermolecular Interactions: The packing of crystal structures is dominated by non-covalent interactions, with hydrogen bonds being particularly important.[12]

    • In amide-containing structures, the N-H group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong acceptor.

    • The crystal packing of Derivative B is determined by a network of intermolecular N–H···O and O–H···O hydrogen bonds, which form layers within the structure.[9]

    • In many imidazole derivatives, N···H interactions are the principal type of intermolecular contact, governing the overall crystal packing.[13] The imidazole nitrogen atoms that are not N-substituted act as potent hydrogen bond acceptors.[6]

HBonding cluster_amide Amide Hydrogen Bonding cluster_imidazole Imidazole Interactions mol1 >N-H···O=C< mol2 >C=O···H-N< mol1->mol2 Classic R_2^2(8) Dimer mol3 >N-H···:N(imidazole) mol4 (imidazole)C-H···π(phenyl)

Figure 2: Common non-covalent interactions in imidazole carboxamide crystals.

Implications for Drug Development

A definitive crystal structure provides several key advantages for drug development professionals:

  • Absolute Stereochemistry: It unambiguously confirms the absolute configuration of chiral centers, which is a regulatory requirement and critical for understanding stereospecific interactions with biological targets.[14]

  • Conformational Analysis: The crystal structure reveals the preferred low-energy conformation of the molecule in the solid state. This conformation can be used as a starting point for computational docking studies to predict binding modes with proteins.

  • Structure-Based Design: By understanding the key intermolecular interactions that stabilize the crystal lattice (e.g., specific hydrogen bonds, π-stacking), chemists can infer which functional groups are most important for molecular recognition. This knowledge guides the design of new derivatives with improved binding affinity and selectivity. For instance, the crystal structure of 5-amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide revealed an extensive network of hydrogen bonds that lock the molecule into a planar conformation, a feature deemed important for its biological activity.[13]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same drug can have vastly different physical properties, including solubility and bioavailability. Crystallography is the primary tool for identifying and characterizing these different forms.[9]

Conclusion

The X-ray crystallographic analysis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide derivatives and their analogues is a powerful tool for modern chemical research. It provides an unparalleled level of structural detail, confirming stereochemistry, revealing conformational preferences, and mapping the crucial intermolecular interactions that govern solid-state architecture. While obtaining high-quality single crystals can be a significant experimental hurdle, the resulting structural information is invaluable. By following a rigorous and validated workflow from synthesis and purification through to crystallization and data refinement, researchers can unlock the precise three-dimensional insights necessary to accelerate the design and development of novel therapeutics.

References

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, Crystal Structure, and Spectral Study of a Novel Indenoimidazole Carboxylic Acid Amide. Russian Journal of Organic Chemistry, 57(12), 1863-1870. Available at: [Link]

  • Stone, A. J. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 9-24. Available at: [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Singh, V. K. (2006). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. Available at: [Link]

  • Wood, P. A., et al. (2023). The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals. Communications Chemistry, 6(1), 263. Available at: [Link]

  • Santacruz-Juárez, E., et al. (2017). Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. Arkivoc, 2017(5), 89-99. Available at: [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Singh, R. P., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 29(9), 1796-1823. Available at: [Link]

  • Rasayan Journal of Chemistry. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 3(10), 108-112. Available at: [Link]

  • Dey, R., et al. (2006). 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide. Acta Crystallographica Section E, 62(2), o814-o816. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. Journal of Chemistry, 2014, 241538. Available at: [Link]

  • NIST. (n.d.). Imidazole-4-carboxamide, n-ethyl-5-nitro. NIST WebBook. Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Deb, P. K., et al. (2024). Exploring Intermolecular Interactions and Energetics in Crystalline Substituted Thieno[2,3-d]pyrimidines. CrystEngComm. Available at: [Link]

  • Wang, X., et al. (2017). Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands. Molecules, 22(12), 2199. Available at: [Link]

  • Journal of Chemical Education. (2013). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Available at: [Link]

  • Zaib, S., et al. (2020). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. RSC Advances, 10(36), 21303-21318. Available at: [Link]

  • IFAS. (2023, January 7). Chiral Auxiliaries In CSIR NET Chemistry | Reactive Intermediate [Video]. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Asymmetric Control: Covalent Auxiliaries vs. Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Oxazolidinone-Based Chiral Auxiliaries and Imidazole-Based Chiral Catalysts

For the modern researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure compounds is a constant pursuit. Among the established strategies, the use of chiral auxiliaries—stereogenic groups temporarily incorporated to direct the stereochemical outcome of a reaction—remains a robust and reliable method.[1] The Evans oxazolidinone auxiliaries are arguably the gold standard in this class, offering predictable and high levels of stereocontrol.[2]

However, the field is continually evolving, with catalytic asymmetric methods offering an elegant and atom-economical alternative. Within this domain, chiral imidazole derivatives, particularly as N-heterocyclic carbene (NHC) organocatalysts, have emerged as a powerful platform for a wide range of transformations.[3][4]

This guide provides a direct comparison of these two distinct philosophies for achieving asymmetric induction. We will dissect the performance of the classic, covalently-bound oxazolidinone auxiliary and contrast it with the catalytic approach exemplified by chiral imidazole-based systems. Our focus will be on the underlying mechanisms, practical performance data, and the strategic rationale behind choosing one approach over the other.

The Gold Standard: Oxazolidinone-Based Covalent Auxiliaries

First reported by David A. Evans in the early 1980s, chiral oxazolidinones have become a go-to methodology for the robust installation of stereocenters.[5] Derived from readily available amino acids and their corresponding amino alcohols, these auxiliaries have been successfully applied to a multitude of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2]

Mechanism of Stereocontrol: A Tale of Steric Shielding

The efficacy of Evans oxazolidinones hinges on their ability to enforce a rigid and predictable conformational arrangement upon enolization. When an N-acyl oxazolidinone is treated with a suitable base (e.g., LDA, NaHMDS) or Lewis acid (e.g., Bu₂BOTf), a Z-enolate is selectively formed.[1] This enolate is locked into a chelated structure by the metal counterion, which coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.

This rigid conformation serves two critical functions:

  • Facial Shielding: The substituent at the C4 position of the oxazolidinone ring (e.g., benzyl, isopropyl) sterically blocks one face of the enolate.[1]

  • Directed Electrophile Approach: Consequently, an incoming electrophile can only approach from the opposite, unhindered face, leading to a highly diastereoselective bond formation.[1]

This predictable mechanism is the cornerstone of the auxiliary's reliability and has been modeled extensively, as in the Zimmerman-Traxler transition state for aldol reactions.[6][7]

Caption: Stereocontrol in Evans Auxiliary-Mediated Alkylation.

Performance in Key Asymmetric Reactions

The true measure of a chiral auxiliary is its performance in generating desired stereoisomers with high selectivity and yield. Oxazolidinones consistently deliver excellent results.

Table 1: Performance of Evans Auxiliaries in Diastereoselective Alkylation

Auxiliary Substituent (R) Electrophile (E+) Diastereomeric Ratio (d.r.) Reference
Isopropyl CH₃-I 91 : 9 [1]
Isopropyl PhCH₂Br 99 : 1 [1]
Phenylmethyl CH₃-I 93 : 7 [1]

| Phenylmethyl | PhCH₂Br | 98 : 2 |[1] |

These results showcase the exceptional level of control exerted by the auxiliary, with bulkier electrophiles often leading to even higher selectivity.

The Catalytic Challenger: Imidazole-Based Systems

The imidazole ring is a privileged structure in chemistry, found in essential biomolecules like histidine and serving as a versatile scaffold in medicinal chemistry and catalysis.[8][9] In the realm of asymmetric synthesis, chiral molecules incorporating the imidazole framework have proven to be exceptional catalysts and ligands, most notably in the form of N-Heterocyclic Carbenes (NHCs).[10][11]

Unlike a traditional auxiliary, a chiral catalyst is used in sub-stoichiometric amounts and is regenerated after each catalytic cycle, offering a more atom- and step-economical approach.

Mechanism of Action: Chiral NHC Organocatalysis

Chiral NHCs, generated in situ from stable imidazolium salt precursors, are powerful organocatalysts for a variety of reactions, including benzoin condensations, Stetter reactions, and annulations.[4] Their catalytic cycle typically involves the nucleophilic attack of the carbene on an electrophilic substrate (often an aldehyde), generating a key intermediate known as the Breslow intermediate.

The chirality is embedded in the scaffold of the NHC, often through bulky substituents on the nitrogen atoms. This chiral environment dictates the facial selectivity of subsequent bond-forming steps.

NHC_Catalysis_Cycle NHC Chiral NHC (from Imidazolium Salt) Breslow Breslow Intermediate (Chiral Environment) NHC->Breslow + Aldehyde (R-CHO) Reaction Reaction with Electrophile Breslow->Reaction ProductRelease Product Release & Catalyst Regeneration Reaction->ProductRelease ProductRelease->NHC

Caption: General Catalytic Cycle for Chiral NHC Organocatalysis.

Performance in Asymmetric Catalysis

Chiral imidazole-derived NHCs can achieve high levels of enantioselectivity, although this is highly dependent on the catalyst structure, substrate, and reaction conditions.

Table 2: Performance of a Chiral Imidazole-Based NHC in an Asymmetric Reaction (Representative Example: Benzoin Condensation)

Catalyst Substrate Yield (%) Enantiomeric Excess (ee) Reference
Axially Chiral Thiazolium Salt* Benzaldehyde 85% 40% ee [12]

| Chiral Triazolium Salt** | Aliphatic/Aromatic Aldehydes | - | up to 40% ee |[4] |

*Note: While thiazolium salts are shown, the principle is directly analogous to imidazolium systems. Direct, high-ee examples for simple benzoin reactions can be catalyst-specific. **Note: Triazolium-based NHCs are often more prevalent in organocatalysis than imidazolylidene carbenes, but the underlying catalytic principle is the same.[3]

Head-to-Head Comparison: Strategy and Application

The choice between a covalent oxazolidinone auxiliary and a catalytic imidazole-based system is a strategic one, dictated by the specific goals of the synthesis.

Table 3: Strategic Comparison of Asymmetric Methodologies

Feature Oxazolidinone Auxiliary (Covalent) Imidazole-Based System (Catalytic)
Principle Stoichiometric use of a chiral director that is covalently attached to the substrate. Sub-stoichiometric use of a chiral catalyst that is not consumed.
Stereocontrol Diastereoselective. Product is a diastereomer, allowing for easy separation and analysis. Enantioselective. Product is an enantiomer, often requiring chiral chromatography for ee determination.
Generality Very broad substrate scope; highly predictable outcomes for core reactions (alkylation, aldol).[2] Can be highly substrate-specific; extensive catalyst screening may be required.
Atom Economy Lower; the auxiliary (often with a high molecular weight) must be attached and removed. Higher; ideal for large-scale synthesis where minimizing waste is critical.
Process Steps Requires additional steps for auxiliary attachment and cleavage. Fewer overall steps, leading to shorter synthetic routes.

| Purification | Products are diastereomers, often separable by standard column chromatography. | Product purification can be simpler (no auxiliary to remove), but catalyst removal may be needed. |

Experimental Protocols: A Practical View

To provide a tangible understanding, we present condensed, representative protocols for each methodology.

Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This multi-step procedure demonstrates the attachment, alkylation, and cleavage sequence.[13]

Step 1: Acylation of the Auxiliary

  • To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C and add propionic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work up with aqueous NH₄Cl and extract with an organic solvent. Purify by column chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry THF and cool to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise and stir for 30 minutes to form the (Z)-enolate.

  • Add allyl iodide (1.2 equiv) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.

  • Purify the major diastereomer by column chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).

  • Stir vigorously for 1-2 hours at 0 °C.

  • Quench the reaction with aqueous sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Acidify to pH ~2-3 and extract to isolate the chiral carboxylic acid. The water-soluble auxiliary can be recovered from the aqueous layer.[13][14]

Causality Behind Choices:

  • NaHMDS at -78 °C: This strong, non-nucleophilic base and low temperature ensure rapid and clean formation of the kinetic (Z)-enolate without side reactions.[13]

  • LiOH/H₂O₂: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the more electrophilic exocyclic acyl carbonyl, preserving the auxiliary's ring structure.[13] Using LiOH alone risks competitive attack at the endocyclic carbamate carbonyl.[13]

Conclusion: Selecting the Right Tool for the Job

Both oxazolidinone-based auxiliaries and imidazole-based catalytic systems are powerful tools for asymmetric synthesis, but they represent different strategic philosophies.

Choose Oxazolidinone Auxiliaries when:

  • Reliability and Predictability are Paramount: The mechanism is well-understood, and the outcomes are highly dependable across a wide range of substrates. This is invaluable in complex total synthesis or early-stage drug development where securing material is the primary goal.

  • Diastereomeric Products are Advantageous: The formation of diastereomers simplifies purification and characterization.

  • Small to Medium Scale Synthesis: The stoichiometric nature and additional steps are more manageable on a lab scale.

Choose Imidazole-Based Catalytic Systems when:

  • Atom Economy and Process Efficiency are Key: For large-scale manufacturing, a catalytic approach drastically reduces waste and simplifies the overall process.

  • Novel Reactivity is Desired: NHC catalysis, in particular, enables unique transformations that may not be accessible via traditional enolate chemistry.

  • A Platform for Catalyst Optimization is Available: The project can accommodate the screening and tuning of catalyst structures to achieve high enantioselectivity for a specific substrate.

Ultimately, the decision rests on a careful analysis of the project's specific needs, balancing the rugged reliability of covalent auxiliaries against the elegance and efficiency of modern catalytic methods.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Lombardo, M., & Trombini, C. (2000). The chemistry of chiral auxiliaries in the new millennium. Chemical Reviews, 100(1), 1-2.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Pu, L. (1998). The chemistry of BINOL and its derivatives. Chemical Reviews, 98(7), 2405-2494.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 27, 2026, from [Link]

  • Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322–1335. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis.
  • Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes. Nature, 510(7506), 485–496. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Enders, D., & Niemeier, O. (2009). N-Heterocyclic carbene-catalyzed asymmetric reactions. European Journal of Organic Chemistry, 2009(1), 1-2.
  • Bugaut, X., & Glorius, F. (2012). Organocatalysis by N-heterocyclic carbenes. Chemical Society Reviews, 41(9), 3511-3522.
  • Lu, Z., & Lu, Y. (2021). Chiral Imidazoline Ligands and Their Applications in Metal-Catalyzed Asymmetric Synthesis. Chinese Journal of Chemistry, 39(3), 487-504. [Link]

  • Biju, A. T., Kuhl, N., & Glorius, F. (2011). Extending NHC-catalysis: coupling aldehydes with unconventional reaction partners. Accounts of Chemical Research, 44(11), 1182-1195.
  • Phillips, E. M., et al. (2011). Organocatalysis by N-heterocyclic carbenes. Chemical Reviews, 111(8), PR1-PR40.
  • Vora, H. U., & Rovis, T. (2011). N-Heterocyclic Carbene-Catalyzed Asymmetric Annulation of Enals and 1,3-Dicarbonyl Compounds. Journal of the American Chemical Society, 133(16), 6297-6299.
  • Zhang, C., & Hooper, J. F. (2016). Chiral N-heterocyclic carbene ligands in asymmetric catalysis. Catalysis Science & Technology, 6(1), 13-24.
  • Kaur, H., & Singh, G. (2017). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Journal of ChemTech Research, 10(1), 148-154.
  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 63.
  • Organic Chemistry Portal. (2006, July 25). Chiral N-Heterocyclic Carbenes. [Link]

  • Wang, J. (2008).
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
  • Ryan, S. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1378–1384. [Link]

  • Enders, D., & Balensiefer, T. (2004). N-Heterocyclic Carbenes in Asymmetric Catalysis. Accounts of Chemical Research, 37(8), 534–541. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, a specialized laboratory chemical. The procedures outlined here are grounded in established safety principles and regulatory guidelines to ensure the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. This proactive assessment informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.

Inferred Hazard Profile:

Based on its structural motifs, N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is anticipated to exhibit hazards associated with its components:

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Some may also be harmful if swallowed and may cause reproductive harm.[1]

  • Carboxamide Group: While the carboxamide group itself is generally stable, its presence can influence the overall toxicological profile of the molecule.[3]

  • Phenylethylamine Backbone: This structural class includes compounds with a range of biological activities. Some phenylethylamines are corrosive and toxic.

Given these considerations, N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide should be handled as a hazardous substance until comprehensive toxicological data becomes available.

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating risks of exposure through inhalation, dermal contact, or ocular splash.

Mandatory PPE and Engineering Controls:

Equipment Specification and Rationale
Eye Protection Chemical safety goggles are required to protect against splashes. A face shield should be worn if there is a significant risk of splashing.
Hand Protection Nitrile gloves are recommended. Always consult the glove manufacturer's compatibility chart for the specific chemical or solvent being used.[1]
Body Protection A fully-buttoned laboratory coat must be worn to protect the skin and clothing from contamination.[1]
Respiratory Protection All handling and disposal procedures should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[2][4]
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Identification and Classification

All waste containing N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[5][6] This is a critical first step that dictates the entire disposal pathway.

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures that the waste is managed correctly by disposal facilities.

  • Primary Waste Stream: Collect pure N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide and concentrated solutions in a dedicated, sealable, and chemically compatible waste container.[1] Plastic containers are often preferred for their durability.[5]

  • Incompatible Materials: This compound should be stored away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially violent reactions.[1][2][4]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that are contaminated with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: The original container of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the compound.

Step 3: Labeling and Container Management

Clear and accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like OSHA.[8][9]

  • Hazardous Waste Tag: As soon as the first waste is added, affix a hazardous waste tag to the container.[1][6]

  • Content Identification: Clearly write the full chemical name, "N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide," and list any solvents or other chemicals present in the container with their approximate percentages. Do not use abbreviations or chemical formulas.[10]

  • Container Integrity: Ensure the waste container is always kept tightly closed, except when adding waste.[5][6] Store the container in a designated satellite accumulation area within the laboratory.[5]

Step 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Containment: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[11]

  • Cleanup: Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals in compliance with all federal, state, and local regulations.[4][12]

  • Contact EHS: When the waste container is full or is no longer being used, contact your institution's EHS office to arrange for a waste pickup.[1]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in an approved waste disposal plant.[2][4] Never dispose of this chemical down the drain or in the regular trash.[2][4][7]

Disposal Workflow Visualization

The following diagram illustrates the key decision points and actions in the disposal process for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Segregation & Collection cluster_management Phase 3: Accumulation & Final Disposal start Start: Generation of Waste assess_hazards Assess Hazards (Imidazole, Carboxamide, Phenylethylamine) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe use_hood Work in Fume Hood select_ppe->use_hood segregate Segregate Waste Streams use_hood->segregate pure_waste Pure Compound & Concentrated Solutions segregate->pure_waste Liquid/Solid contaminated_waste Contaminated Labware segregate->contaminated_waste Solid container_prep Prepare Labeled, Compatible Waste Container pure_waste->container_prep contaminated_waste->container_prep store_waste Store in Satellite Accumulation Area container_prep->store_waste keep_closed Keep Container Closed store_waste->keep_closed request_pickup Container Full: Request EHS Pickup keep_closed->request_pickup Periodic Check end End: Professional Disposal request_pickup->end

Caption: Disposal workflow for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide.

Conclusion

The proper disposal of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is a critical responsibility for all laboratory personnel. By following this comprehensive, step-by-step guide, researchers can ensure that this chemical waste is managed in a manner that is safe, environmentally responsible, and compliant with all applicable regulations. Adherence to these protocols not only protects the individual and the community but also upholds the principles of scientific integrity and stewardship.

References

  • Washington State University. (n.d.). Imidazole Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety.
  • Thermo Fisher Scientific. (2025). Imidazole Safety Data Sheet.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2018). Imidazole Safety Data Sheet.
  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health and Safety.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Fisher Scientific. (n.d.). Benzeneethanamine Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: 1-Methylimidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (2024). Does a carboxamide moiety alter the toxicokinetics of synthetic cannabinoids? A study after pulmonary and intravenous administration of cumyl-5F-P7AICA to pigs.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Environmental Marketing Services. (2025). Effective Laboratory Waste Management Tips.
  • Sigma-Aldrich. (2025). 2-phenylethylamine Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard.
  • Sigma-Aldrich. (2024). 2-phenylethylamine Safety Data Sheet.
  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Sigma-Aldrich. (2025). Imidazole Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • ResearchGate. (2025). Identification of -Phenylethylamine in Judicial Samples.
  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • Spectrum Chemical. (2006). Material Safety Data Sheet: 1-Methylimidazole.
  • University of Maryland. (n.d.). Chemical Waste. Retrieved from UMD Environmental Safety, Sustainability and Risk.
  • National Center for Biotechnology Information. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
  • Chemicalbook. (2025). (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID.
  • BLD Pharm. (n.d.). ethyl-1-1-phenylethyl-1h-imidazole-5-carboxylate.
  • Toronto Research Chemicals. (n.d.). N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide.

Sources

Comprehensive Safety and Handling Guide for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide. The following guidance is based on a thorough analysis of the compound's structural components—an imidazole ring, a chiral phenylethylamine group, and a carboxamide linkage—and safety data for structurally related chemicals. A conservative approach is advised, assuming the compound may possess hazards associated with these components until specific toxicological data is available.

Hazard Assessment: A Structural Perspective

The potential hazards of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide are inferred from its constituent parts:

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Some imidazole compounds are also suspected of causing reproductive harm.[1][2]

  • Phenylethylamine Moiety: Phenylethylamine is a corrosive and toxic compound.[3] It can cause burns upon contact and is harmful if inhaled or ingested.

  • Carboxamide Linkage: While generally stable, carboxamides can be hydrolyzed under certain conditions to their constituent amine and carboxylic acid, which may themselves be hazardous.

Given these components, it is prudent to handle N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide as a potentially corrosive, irritant, and toxic substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 5 mil) inspected for pinholes before use.[4]To prevent skin contact with the potentially corrosive and toxic substance.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum.[4] For handling larger quantities or when there is a splash hazard, chemical safety goggles and a face shield are recommended.To protect the eyes from splashes of the compound, which may cause severe irritation or burns.
Body Protection A buttoned, long-sleeved laboratory coat.[4] Full-length pants and closed-toe shoes are mandatory.[4]To protect the skin from accidental spills.
Respiratory Protection Not generally required when handling small quantities in a certified chemical fume hood.[4] If aerosols or dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent inhalation of the potentially harmful compound.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Eye Protection Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Safe Handling and Storage

Adherence to strict laboratory protocols is crucial for the safe handling of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide.

Engineering Controls

All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5] An eyewash station and safety shower should be readily accessible.[6]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

  • In Case of a Spill:

    • Small Spill: For a small spill contained within the fume hood, use an absorbent material (e.g., vermiculite or sand) to soak up the substance. Place the contaminated material in a sealed container for proper disposal.

    • Large Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly after removing gloves.[7]

Storage

Store N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide in a tightly sealed, clearly labeled container.[3] Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Responsible Waste Management

All waste containing N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Waste Disposal Workflow

Disposal_Workflow Collect Collect Waste in Designated Container Label Clearly Label Container with Contents Collect->Label Store Store in a Secure, Ventilated Area Label->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Caption: Workflow for the disposal of hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.[8]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

  • Głowacka, I. E., Trocha, A., Wróblewski, A. E., & Piotrowska, D. G. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1722–1757. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). Etomidate. Retrieved from [Link]

  • Biosolve. (n.d.). Safety data sheet: 2-Phenylethylamine. Retrieved from [Link]

  • Pirinccioglu, N., Zaman, F., & Williams, A. (2000). Reactions within association complexes: the reaction of imidazole with substituted phenyl acetates in the presence of detergents in aqueous solution. The Journal of Organic Chemistry, 65(8), 2537–2543. Retrieved from [Link]

  • K-vitamins. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]

  • West Liberty University. (n.d.). MSDS Name: Imidazole. Retrieved from [Link]

  • Zhang, Q.-G., Xie, Y., Hu, J.-G., Liu, J.-M., Wang, J., Zhong, R., & Gao, Y.-H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611–4613. Retrieved from [Link]

  • UKR Publisher. (2025, October 10). Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.